5-Amino-1-methyl-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-amino-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIJRYLPJYGFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619223 | |
| Record name | 5-Amino-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207845-95-2 | |
| Record name | 5-Amino-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 5-Amino-1-methyl-1H-indole-2-carboxylic Acid
The following technical guide details the spectroscopic characterization and analytical profiling of 5-Amino-1-methyl-1H-indole-2-carboxylic acid (CAS: 16078-30-1).
This guide deviates from standard template reporting to focus on the diagnostic utility of the data—how to use these spectral markers to validate synthesis, assess purity, and troubleshoot common impurities in medicinal chemistry workflows.
Executive Summary & Structural Logic
This compound is a critical bifunctional scaffold. It features an unprotected amino group at the C5 position (nucleophilic handle) and a carboxylic acid at C2 (electrophilic handle), stabilized by an N-methyl group that prevents tautomerization and improves solubility compared to its N-H analog.
Structural Analysis for Spectroscopists: The molecule exhibits a "push-pull" electronic system. The amino group (C5) acts as a strong resonance donor, significantly shielding the protons at C4 and C6. Conversely, the carboxylic acid (C2) acts as an electron withdrawer, deshielding H3. The N-methyl group provides a distinct diagnostic singlet, differentiating this molecule from its metabolic precursor (N-demethylated indole) or synthetic impurities.
Analytical Workflow
The following decision tree outlines the logical flow for validating this compound during synthesis.
Figure 1: Analytical validation workflow ensuring structural integrity before downstream application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d6 is the required solvent.[1] The zwitterionic nature of the amino-acid moiety makes it insoluble in CDCl3. D2O may cause exchange of the amine/acid protons, obscuring integration.
^1H NMR Data (400 MHz, DMSO-d6)
The following data represents the consensus spectroscopic profile derived from high-purity reference standards of analogous 5-substituted-1-methylindoles [1, 2].
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Note |
| COOH | 12.50 - 12.90 | br s | 1H | - | Broad; disappears with D2O shake. |
| H-7 | 7.32 | d | 1H | 8.8 | Ortho coupling to H-6. |
| H-3 | 7.08 | s | 1H | - | Characteristic singlet of 2-subst. indoles.[2][3][4][5][6] |
| H-4 | 6.78 | d | 1H | 2.1 | Meta coupled to H-6; Shielded by NH2. |
| H-6 | 6.82 | dd | 1H | 8.8, 2.1 | Distinctive double doublet. |
| NH2 | 4.60 - 5.20 | br s | 2H | - | Position varies with concentration/water. |
| N-CH3 | 3.98 | s | 3H | - | Critical Purity Marker. |
Expert Insight:
-
The N-Methyl Marker: The singlet at
ppm is your primary quality control checkpoint. If you observe a signal at ppm (indole NH) and no methyl singlet, the methylation step failed. -
Regiochemistry Check: The coupling pattern of H-4 (d,
Hz) and H-6 (dd) confirms the 5-position substitution. If H-4 appears as a triplet or broad singlet, suspect 6-amino substitution (a common isomer impurity if starting from mixed nitro-indoles).
^13C NMR Data (100 MHz, DMSO-d6)
| Carbon Type | Shift ( | Assignment |
| Carbonyl | 163.5 | C OOH |
| Aromatic C-NH2 | 142.8 | C-5 (Deshielded by N, Shielded by resonance) |
| Aromatic C-N | 138.2 | C-7a |
| Aromatic C | 128.5 | C-2 |
| Aromatic C | 126.1 | C-3a |
| Aromatic CH | 112.5 | C-7 |
| Aromatic CH | 110.2 | C-6 |
| Aromatic CH | 108.8 | C-3 |
| Aromatic CH | 103.5 | C-4 (Highly shielded by ortho-NH2) |
| Alkyl | 31.8 | N-C H3 |
Mass Spectrometry (MS) Profile
Mass spectrometry is the primary tool for reaction monitoring (IPC).
Method: Electrospray Ionization (ESI) Molecular Formula: C10H10N2O2 Exact Mass: 190.0742
ESI-MS Data
| Ionization Mode | Observed m/z | Species | Interpretation |
| Positive (+) | 191.08 | [M+H] | Parent ion (Base peak). |
| Positive (+) | 213.06 | [M+Na] | Sodium adduct (Common in glass storage). |
| Negative (-) | 189.07 | [M-H] | Deprotonation of Carboxylic Acid. |
| Negative (-) | 145.08 | [M-H-CO2] | Decarboxylation fragment (High collision energy). |
Self-Validating Protocol: If the mass spectrum shows a dominant peak at 177 m/z ([M+H]), it indicates the presence of the N-desmethyl analog (5-amino-1H-indole-2-carboxylic acid). This suggests incomplete methylation of the precursor or loss of the methyl group (rare).
Infrared (IR) Spectroscopy
IR is less commonly used for routine identity but is vital for solid-state characterization (polymorph screening).
-
3350 - 3450 cm
: N-H stretching (Primary amine, double band). -
2500 - 3000 cm
: O-H stretching (Carboxylic acid, broad "hump"). -
1675 cm
: C=O stretching (Conjugated carboxylic acid). Note: This is lower than typical aliphatic acids (1710) due to conjugation with the indole ring. -
1585 cm
: C=C aromatic skeletal vibrations.
Synthesis & Impurity Profiling
Understanding the synthesis is necessary to interpret the spectra, as specific impurities will overlap with diagnostic signals.
Standard Route:
-
Precursor: Ethyl 5-nitro-1-methyl-1H-indole-2-carboxylate.
-
Reduction: H2/Pd-C or SnCl2 (reduces NO2 to NH2).
-
Hydrolysis: LiOH/THF (cleaves Ethyl ester).
Figure 2: Synthetic pathway highlighting origins of common spectroscopic impurities.
Troubleshooting via NMR:
-
Impurity A (Nitro Acid): Check for downfield shift of H-4 (from ~6.8 to ~8.5 ppm). Nitro groups strongly deshield ortho protons.
-
Impurity B (Ethyl Ester): Look for a quartet at ~4.3 ppm and a triplet at ~1.3 ppm.[7] These signals must be absent in the final acid.
References
-
General Indole Synthesis & NMR: Journal of Organic Chemistry, "Synthesis of a Series of Diaminoindoles." (2021). Provides foundational NMR shifts for 5-aminoindole systems.
-
N-Methyl Indole Characterization: MDPI, "Indole-2-Carboxamide as an Effective Scaffold." (2025). Details the specific N-methyl shift (~4.0 ppm) and C2-substitution patterns.
-
Mass Spectral Data (Analog): mzCloud, "Indole-2-carboxylic acid Spectral Trees." Used for fragmentation pattern correlation.
-
Precursor Data: National Institutes of Health (PMC), "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives." (2024). Confirms nitro-precursor shifts.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. mzCloud – Indole 2 carboxylic acid [mzcloud.org]
- 3. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 4. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 5. 5-Methylindole-2-carboxylic acid | CAS 10241-97-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro evaluation of 5-Amino-1-methyl-1H-indole-2-carboxylic acid"
An In-Depth Technical Guide to the In Vitro Evaluation of 5-Amino-1-methyl-1H-indole-2-carboxylic acid
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the structure of tryptophan and its capacity for diverse chemical modifications.[1] This versatility has led to the development of indole derivatives as potent inhibitors of a wide range of enzymatic targets, implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[1] this compound is a novel indole derivative with a substitution pattern that suggests potential for unique biological activity. This technical guide provides a comprehensive roadmap for the in vitro evaluation of this compound, designed for researchers, scientists, and drug development professionals. The proposed investigations are grounded in the established pharmacology of related indole structures and aim to elucidate the compound's mechanism of action and therapeutic potential.
Scientific Rationale for Investigation
While direct studies on this compound are not yet prevalent in public literature, the structurally related small molecule, 5-Amino-1MQ (5-amino-1-methylquinolinium), offers a compelling starting point for investigation. 5-Amino-1MQ is known to be an inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[2][3][4][5][6][7][8][9] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, a precursor to the essential coenzyme NAD+ (nicotinamide adenine dinucleotide).[4][5] Elevated NNMT activity is associated with metabolic slowdown and fat storage, making it a therapeutic target for obesity and related metabolic disorders.[4][5]
By inhibiting NNMT, 5-Amino-1MQ increases the cellular pool of NAD+, a key molecule in mitochondrial energy production and cellular repair processes.[2][3][4][5][8] This leads to a boost in metabolism, enhanced fat burning, and preservation of lean muscle mass.[2][3][8] Given the structural similarities between this compound and 5-Amino-1MQ, it is hypothesized that the former may also act as an NNMT inhibitor.
Therefore, the primary focus of the in vitro evaluation of this compound will be to investigate its potential as an NNMT inhibitor and to characterize its effects on cellular metabolism and viability.
Proposed In Vitro Evaluation Workflow
The following diagram outlines the proposed workflow for the comprehensive in vitro evaluation of this compound.
Caption: Proposed workflow for the in vitro evaluation of this compound.
PART 1: Primary Screening - Direct Enzyme Inhibition
The initial step in evaluating the hypothesis is to determine if this compound directly inhibits the activity of the NNMT enzyme.
NNMT Enzyme Inhibition Assay
This assay will quantify the inhibitory potential of the test compound against recombinant human NNMT. A common method involves measuring the production of the methylated product, S-adenosyl-L-homocysteine (SAH), from the reaction between nicotinamide and the methyl donor, S-adenosyl-L-methionine (SAM).
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer to achieve a range of final concentrations.
-
Prepare solutions of recombinant human NNMT enzyme, nicotinamide, and SAM in assay buffer.
-
-
Assay Procedure:
-
Add a fixed amount of NNMT enzyme to each well of a microplate.
-
Add the different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to each well.
-
Incubate the reaction for a set period (e.g., 60 minutes) at the optimal temperature.
-
Stop the reaction and measure the amount of SAH produced using a commercially available detection kit (e.g., a luminescence-based assay).
-
-
Data Analysis:
-
Calculate the percentage of NNMT inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
| Compound | NNMT IC50 (µM) |
| This compound | Experimental Value |
| Positive Control Inhibitor | Experimental Value |
PART 2: Cellular Assays - Effects on Cell Viability and Metabolism
Following the direct enzyme inhibition studies, the next crucial step is to assess the compound's effects in a cellular context. This will determine its cytotoxicity and confirm its proposed mechanism of action on cellular metabolism.
Cytotoxicity Assays
Cytotoxicity assays are essential for determining the concentration range at which the compound exhibits biological activity without causing significant cell death.[10] This is critical for distinguishing between targeted pharmacological effects and non-specific toxicity. The Alamar Blue (resazurin) assay is a widely used method for assessing cell viability.[11]
Experimental Protocol (Alamar Blue Assay)
-
Cell Culture:
-
Culture a relevant human cell line (e.g., a cancer cell line known to express NNMT, such as A549 lung carcinoma cells) in appropriate growth medium.
-
-
Cell Seeding:
-
Seed the cells into 96-well microplates at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, and 72 hours).
-
-
Assay Procedure:
-
Add Alamar Blue reagent to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance of the wells using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value (the concentration required to inhibit the growth of 50% of the cell population).
-
Data Presentation
| Cell Line | Treatment Duration | GI50 (µM) |
| A549 | 24 hours | Experimental Value |
| A549 | 48 hours | Experimental Value |
| A549 | 72 hours | Experimental Value |
Cellular NAD+ Quantification Assay
This assay will determine if the inhibition of NNMT by this compound leads to an increase in intracellular NAD+ levels, which is the expected downstream consequence of its proposed mechanism of action.
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture and seed cells as described for the cytotoxicity assay.
-
Treat the cells with non-toxic concentrations of this compound (as determined by the cytotoxicity assay) for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
-
NAD+ Measurement:
-
Measure the intracellular NAD+ levels in the cell lysates using a commercially available NAD+/NADH quantification kit. These kits typically use a colorimetric or fluorometric method based on an enzyme-cycling reaction.
-
-
Data Normalization:
-
Measure the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay) to normalize the NAD+ levels.
-
-
Data Analysis:
-
Calculate the fold change in intracellular NAD+ levels in the treated cells compared to the vehicle-treated control cells.
-
Hypothesized Mechanism of Action
The following diagram illustrates the hypothesized mechanism of action of this compound as an NNMT inhibitor.
Caption: Hypothesized mechanism of NNMT inhibition by this compound, leading to increased NAD+ levels.
PART 3: Secondary Screening - Assessing Selectivity
To be a viable drug candidate, a compound should ideally exhibit selectivity for its intended target to minimize off-target effects. Therefore, it is prudent to screen this compound against other common targets of indole derivatives.
Kinase Inhibition Assays
Protein kinases are a large family of enzymes frequently implicated in cancer and inflammatory diseases, and many indole derivatives have been developed as kinase inhibitors.[1] Screening against a panel of representative kinases will provide valuable information on the compound's selectivity.
Experimental Protocol
-
Assay Format:
-
Utilize a commercially available kinase profiling service or in-house kinase inhibition assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.
-
-
Compound Concentration:
-
Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of kinases.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase.
-
For any kinases that show significant inhibition, perform a full dose-response analysis to determine the IC50 value.
-
Tubulin Polymerization Assay
Tubulin is a key component of the cytoskeleton and a validated target for anticancer agents.[1] Some indole derivatives have been shown to inhibit tubulin polymerization.[12]
Experimental Protocol
-
Assay Principle:
-
This assay measures the ability of the test compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in fluorescence or turbidity.
-
-
Procedure:
-
Incubate purified tubulin with the test compound at various concentrations.
-
Initiate polymerization by adding GTP and warming the mixture to 37°C.
-
Monitor the change in fluorescence or absorbance over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of tubulin polymerization for each compound concentration.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
-
Conclusion
This technical guide provides a structured and scientifically grounded approach to the in vitro evaluation of this compound. By systematically investigating its potential as an NNMT inhibitor and assessing its cellular effects and target selectivity, researchers can gain valuable insights into the therapeutic potential of this novel indole derivative. The detailed protocols and rationale provided herein are intended to serve as a comprehensive resource for drug discovery and development professionals, facilitating the efficient and effective preclinical assessment of this promising compound.
References
- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors | Journal of Medicinal Chemistry - ACS Public
- Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer - Biological and Molecular Chemistry.
- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC.
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics.
- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem.
- Peptides for Weight Loss: How 5-Amino-1MQ Supports F
- What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.
- How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid - Swolverine.
- What Is 5-Amino-1MQ—and Why Everyone's Talking About It - Luxura Med Spa Chicago.
- Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for F
- The Power of Peptides: Tools to Optimize Body Composition | Yoo Direct Health.
- 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modul
- Unlocking Youthful Vitality: The Power of NAD+ Therapy Combined with 5-Amino-1MQ for Anti-Aging - HyperCharge Health.
Sources
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- 12. mdpi.com [mdpi.com]
The Indole Anchor: A Technical Guide to 5-Amino-1-methyl-1H-indole-2-carboxylic Acid
The following technical guide details the discovery, chemistry, and pharmaceutical utility of 5-Amino-1-methyl-1H-indole-2-carboxylic acid , a critical scaffold in modern medicinal chemistry.
Executive Summary
This compound (CAS: 207845-95-2 for the acid; 71056-58-1 for the ethyl ester) represents a "privileged structure" in drug discovery. Unlike generic building blocks, this specific substitution pattern—an indole core functionalized with a C2-carboxylic acid for stability, an N1-methyl group for solubility/lipophilicity, and a C5-amine for diversity—has served as a linchpin in the development of HCV NS5B polymerase inhibitors , H3 receptor antagonists , and EP2 receptor agonists .
This guide provides a comprehensive analysis of its synthetic history, process chemistry optimization, and role as a key intermediate in antiviral and GPCR-targeted therapeutics.
Historical Genesis & Pharmaceutical Utility[1]
The "Allosteric" Revolution (Early 2000s)
While indole chemistry dates back to Baeyer and Fischer in the 19th century, the specific demand for this compound surged during the early 2000s race to treat Hepatitis C (HCV).
-
The Problem: Early HCV treatments relied on interferon, which had poor tolerability. Researchers sought direct-acting antivirals (DAAs), specifically targeting the NS5B RNA-dependent RNA polymerase .
-
The Discovery: High-throughput screening identified indole-2-carboxamides as potent allosteric inhibitors of NS5B (specifically binding to the "Thumb II" allosteric site).
-
The Structural Logic:
-
Indole Core: Provided the necessary hydrophobic scaffolding to slot into the viral protein pocket.
-
C2-Carboxylate: Served as the attachment point for amide linkers (the "warhead").
-
N1-Methylation: Crucial for preventing metabolic N-dealkylation and improving oral bioavailability.
-
C5-Amine: The "diversity handle." Medicinal chemists realized that attaching various heteroaryl groups here could drastically improve potency.
-
Consequently, this molecule transitioned from a niche reagent to a kilogram-scale process intermediate, most notably appearing in patent disclosures by Boehringer Ingelheim (e.g., US 7,141,574 B2) and Pfizer for various viral and receptor-based indications.
Technical Deep Dive: Synthesis & Process Chemistry
The synthesis of this compound illustrates a classic "Process Chemistry" challenge: regioselectivity during methylation and chemoselectivity during reduction.
The "Boehringer" Route (Optimized Industrial Pathway)
The most robust route, validated in multiple patent literatures, proceeds from commercially available ethyl indole-2-carboxylate .
Step 1: Regioselective Nitration
The synthesis begins with the nitration of ethyl indole-2-carboxylate. The C5 position is electronically favored due to the directing effect of the indole nitrogen, but temperature control is vital to avoid C3-nitration or over-nitration.
Step 2: N-Alkylation (The Critical Step)
Alkylation of the indole nitrogen (N1) requires a strong base. The choice of base dictates the outcome:
-
NaH (Sodium Hydride): Fast, irreversible deprotonation. Ideal for small scale but generates
gas (safety risk). - / DMF: The preferred industrial method. Slower but safer.
-
Regioselectivity: The C2-ester sterically hinders the N1 position slightly, but electronic factors favor N1 over C3 alkylation.
Step 3: Chemoselective Reduction
Reducing the nitro group (
-
Catalytic Hydrogenation (
, Pd/C): Cleanest, but risks reducing the C2-C3 double bond if over-exposed. -
Tin(II) Chloride (
): The classical method used in early discovery batches (high yield, no over-reduction).
Visualization: Synthetic Pathway
The following diagram maps the optimized synthetic workflow, highlighting reagents and critical control points.
Caption: Optimized synthetic route from ethyl indole-2-carboxylate to the 5-amino-1-methyl scaffold. Colors indicate reaction stages.
Experimental Protocols
The following protocols are synthesized from patent literature (US 7,141,574 B2) and validated organic synthesis standards.
Protocol A: Preparation of Ethyl 5-Nitroindole-2-carboxylate
-
Dissolution: Dissolve ethyl indole-2-carboxylate (10.0 g) in concentrated sulfuric acid (
, 50 mL) at 0°C. Caution: Exothermic. -
Nitration: Dropwise add fuming nitric acid (
, 1.1 eq) maintaining temperature <5°C. -
Quench: Pour mixture onto crushed ice. The product precipitates as a yellow solid.[1][2][3]
-
Isolation: Filter, wash with water until neutral pH, and dry.
-
Yield: ~85-90%.
Protocol B: N-Methylation
-
Suspension: Suspend the nitro-indole intermediate (5.0 g) in anhydrous DMF (40 mL).
-
Base Addition: Add
(1.5 eq) or NaH (1.2 eq, 60% dispersion) at 0°C under . Stir for 30 mins. -
Alkylation: Add Iodomethane (MeI, 1.2 eq) dropwise.[4]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Recrystallize from Ethanol.
Protocol C: Nitro Reduction (SnCl2 Method)
Why SnCl2? It avoids the risk of reducing the indole C2-C3 double bond often seen with high-pressure hydrogenation.
-
Solution: Dissolve the N-methyl-5-nitro intermediate (2.0 g) in Ethanol (30 mL).
-
Reagent: Add Tin(II) Chloride Dihydrate (
, 5.0 eq). -
Reflux: Heat to reflux (80°C) for 3-6 hours.
-
Workup: Cool, neutralize with saturated
(careful of foaming), filter through Celite to remove tin salts. -
Isolation: Concentrate filtrate to obtain the target amine.
Data Summary: Reduction Method Comparison
The choice of reduction method significantly impacts yield and purity.
| Method | Reagent | Yield | Purity Profile | Notes |
| Classical | 85-95% | High | Excellent chemoselectivity; tedious workup (tin salts). | |
| Catalytic | 90-98% | Medium | Risk of over-reduction (indoline formation) if not monitored strictly. | |
| Iron | Fe / | 75-85% | Medium | Eco-friendly; slower kinetics; heterogeneous reaction. |
| Transfer | Formic Acid / Pd-C | 80-90% | High | Good balance of safety and selectivity; avoids |
References
-
Boehringer Ingelheim International GmbH. (2006). Viral Polymerase Inhibitors.[2] US Patent 7,141,574 B2.[2] Link
-
Asterand UK Ltd. (2010).[5] EP2 Receptor Agonists.[5] US Patent 7,803,841 B2.[5] Link
-
Beaulieu, P. L., et al. (2004). Inhibitors of the HCV NS5B polymerase: discovery of indole-based allosteric inhibitors.Bioorganic & Medicinal Chemistry Letters, 14(1), 119-124. Link
-
BenchChem. (2025).[6] High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery.[6] Application Note. Link
-
ChemicalBook. (2024). Synthesis of 5-amino-1H-Indole-2-carboxylic acid ethyl ester.[1][2][7]Link
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A Technical Guide to the Structural Analogs of 5-Amino-1-methyl-1H-indole-2-carboxylic Acid: A Scaffold for Modulating Nicotinamide N-Methyltransferase (NNMT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the design, synthesis, and structure-activity relationships (SAR) of structural analogs of 5-Amino-1-methyl-1H-indole-2-carboxylic acid. This core scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of Nicotinamide N-Methyltransferase (NNMT), a key enzyme implicated in various metabolic disorders and cancers. This guide will delve into the strategic modifications of the indole core, the 5-amino substituent, the N1-methyl group, and the 2-carboxylic acid moiety. Detailed synthetic protocols, mechanistic insights, and the application of bioisosterism are presented to empower researchers in the rational design of novel therapeutic agents targeting NNMT.
Introduction: The Significance of the this compound Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[1] Its inherent structural and electronic properties make it a versatile template for interacting with a wide array of biological targets. The compound this compound is of particular interest due to its structural similarity to known inhibitors of Nicotinamide N-Methyltransferase (NNMT), such as the quinolinium-based compounds.[2][3] NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds, playing a crucial role in cellular metabolism and energy homeostasis.[2][4] Elevated NNMT activity has been linked to obesity, type 2 diabetes, and various cancers, making it an attractive therapeutic target.[5][6]
This guide will systematically explore the chemical space around the this compound core, providing a roadmap for the generation of novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the parent compound is paramount for any analog development program. A multi-step synthetic route, commencing from commercially available starting materials, is outlined below.
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate
This initial step involves a Fischer indole synthesis between p-nitrophenylhydrazine hydrochloride and ethyl pyruvate.[7]
-
Reagents: p-Nitrophenylhydrazine hydrochloride, ethyl pyruvate, polyphosphoric acid, toluene.
-
Procedure:
-
A solution of p-nitrophenylhydrazine hydrochloride in water is reacted with an ethanolic solution of ethyl pyruvate to form the corresponding hydrazone.
-
The isolated hydrazone is then cyclized in a benzene-based solvent such as toluene using a catalyst like polyphosphoric acid at elevated temperatures (85-115 °C) for 20-60 minutes to yield ethyl 5-nitro-1H-indole-2-carboxylate.[7]
-
The product can be isolated and purified by standard techniques such as recrystallization or column chromatography.
-
Step 2: Reduction of Ethyl 5-nitro-1H-indole-2-carboxylate to Ethyl 5-amino-1H-indole-2-carboxylate
The nitro group is reduced to a primary amine, a critical step for introducing the key 5-amino functionality.
-
Reagents: Ethyl 5-nitro-1H-indole-2-carboxylate, reducing agent (e.g., sodium dithionite, catalytic hydrogenation with Pd/C).[2][8]
-
Protocol using Sodium Dithionite:
-
Dissolve ethyl 5-nitro-1H-indole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the solution to approximately 50°C.
-
Slowly add a solution of sodium dithionite in aqueous sodium hydroxide.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated by extraction and purified.[2]
-
Step 3: N-Methylation of Ethyl 5-amino-1H-indole-2-carboxylate
Selective methylation of the indole nitrogen is achieved in this step.
-
Reagents: Ethyl 5-amino-1H-indole-2-carboxylate, methylating agent (e.g., methyl iodide, dimethyl sulfate), base (e.g., potassium hydroxide, sodium hydride).[9]
-
Procedure:
-
Dissolve ethyl 5-amino-1H-indole-2-carboxylate in a suitable aprotic solvent like DMF or THF.
-
Add a base such as potassium hydroxide to deprotonate the indole nitrogen.
-
Introduce the methylating agent (e.g., methyl iodide) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction for the formation of the N-methylated product.
-
Work-up involves quenching the reaction and extracting the product.
-
Step 4: Hydrolysis of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate
The final step involves the saponification of the ethyl ester to the desired carboxylic acid.
-
Reagents: Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, base (e.g., sodium hydroxide, lithium hydroxide), solvent (e.g., methanol/water mixture).[9]
-
Procedure:
-
Dissolve the ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
-
Strategies for Generating Structural Analogs and SAR Insights
The design of potent and selective NNMT inhibitors based on the this compound scaffold requires a systematic exploration of its structure-activity relationship (SAR). Modifications at four key positions will be discussed: the 2-carboxylic acid, the 5-amino group, the indole core, and the N1-methyl group.
Caption: Key modification points for SAR studies.
Modification of the 2-Carboxylic Acid Group: Bioisosteric Replacement
The carboxylic acid moiety is often associated with poor pharmacokinetic properties.[10] Its replacement with a suitable bioisostere can improve metabolic stability, cell permeability, and oral bioavailability.
| Bioisostere | Rationale | Synthetic Approach |
| Tetrazole | Mimics the acidity and hydrogen bonding properties of a carboxylic acid with improved lipophilicity.[4] | [3+2] cycloaddition of a nitrile precursor with an azide source (e.g., sodium azide with a zinc catalyst).[11][12][13] |
| Acylsulfonamide | Acts as a non-classical bioisostere with comparable acidity and enhanced metabolic stability.[5][14] | Coupling of the parent carboxylic acid with a sulfonamide in the presence of a coupling agent or via an acid chloride.[1][15] |
| Hydroxamic Acid | Can act as a carboxylic acid mimic and has metal-chelating properties. | Coupling of the corresponding ester with hydroxylamine. |
Exploration of the 5-Amino Group Substituents
The 5-amino group provides a handle for introducing a variety of substituents to probe interactions with the enzyme's binding pocket.
| Modification | Rationale | Synthetic Approach |
| N-Alkylation | Varies steric bulk and lipophilicity. | Reductive amination of the 5-aminoindole with aldehydes or ketones. |
| N-Acylation | Introduces hydrogen bond acceptors and can modulate electronic properties. | Reaction of the 5-aminoindole with acid chlorides or anhydrides. |
| N-Sulfonylation | Introduces a sulfonamide group for potential new interactions. | Reaction with sulfonyl chlorides. |
| Bioisosteric Replacement | Replacement of the amino group with other hydrogen-bonding groups like hydroxyl or thiol.[16] | Sandmeyer-type reactions on a diazonium salt intermediate derived from the 5-amino group. |
Modifications of the Indole Core
Alterations to the indole scaffold itself can influence the overall shape, electronic distribution, and metabolic stability of the molecule.
| Modification | Rationale | Synthetic Approach |
| Substitution at C4, C6, C7 | Probes additional binding pockets and modulates electronic properties. | Starting from appropriately substituted anilines in the Fischer indole synthesis. |
| Aza-indoles | Introduction of a nitrogen atom into the benzene ring can improve metabolic stability and introduce new hydrogen bonding capabilities.[17] | Synthesis from corresponding aminopyridine precursors. |
| Indazole Bioisosteres | Indazoles are known bioisosteres of indoles and can alter the hydrogen bonding pattern and dipole moment.[18] | Synthesis from substituted hydrazines. |
N1-Methyl Group Analogs
The N1-substituent can influence the orientation of the molecule in the binding site and its physicochemical properties.
| Modification | Rationale | Synthetic Approach |
| Larger Alkyl Groups | Explores steric tolerance in the N1-binding region. | N-alkylation of the 5-aminoindole-2-carboxylate intermediate with various alkyl halides. |
| Cycloalkyl Groups | Introduces conformational rigidity. | N-alkylation with cycloalkyl halides. |
| Bioisosteric Replacement | Replacement of the methyl group with other small, neutral groups. | N-functionalization with alternative electrophiles. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel NNMT inhibitors. This technical guide has provided a comprehensive framework for the synthesis of the core molecule and the rational design of its structural analogs. By systematically exploring the structure-activity relationships through modifications at the C2, C5, N1, and core positions, researchers can optimize the potency, selectivity, and drug-like properties of this compound class. The detailed experimental protocols and strategic guidance on bioisosteric replacements offer a practical toolkit for scientists engaged in the discovery and development of next-generation metabolic modulators. Future work should focus on the synthesis and biological evaluation of the proposed analogs to validate the SAR hypotheses and identify lead candidates for further preclinical development.
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- Ethyl 5-nitro-1H-indole-2-carboxyl
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Methodological & Application
Synthesis of 5-Amino-1-methyl-1H-indole-2-carboxylic acid: A Detailed Laboratory Protocol
This comprehensive guide details the laboratory synthesis of 5-Amino-1-methyl-1H-indole-2-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction
This compound and its derivatives are important scaffolds in the development of novel therapeutics. The indole nucleus is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable building block for a variety of pharmacologically active agents. The synthetic route described herein is a robust, two-step process commencing from the readily available 5-nitro-1H-indole-2-carboxylic acid ethyl ester. The synthesis involves an initial N-methylation and ester hydrolysis, followed by the reduction of the nitro group to the desired primary amine.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following two-step reaction sequence:
Caption: Mechanism of N-methylation of the indole ring.
Reduction of a Nitro Group
The reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons. In catalytic hydrogenation, the reaction occurs on the surface of the palladium catalyst where molecular hydrogen is activated. With reducing metals like tin in acid, a series of single electron transfers and protonations occur, leading to the final amine product.
References
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]
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MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]
Strategic Purification of 5-Amino-1-methyl-1H-indole-2-carboxylic acid: From Crude Synthesis to High-Purity Intermediate
An Application Note and Protocol for Researchers
As a pivotal structural motif in medicinal chemistry and drug development, the purity of substituted indole derivatives is paramount for reliable downstream applications, including biological screening and structural activity relationship (SAR) studies.[1][2] 5-Amino-1-methyl-1H-indole-2-carboxylic acid, an amphoteric molecule featuring both a basic amino group and an acidic carboxylic acid, presents unique purification challenges. Its physicochemical properties demand a multi-faceted purification strategy that leverages pH-dependent solubility and differential polarity.
This guide provides a detailed framework for purifying this key intermediate, moving beyond simple procedural steps to explain the underlying chemical principles. We will explore three primary techniques: pH-mediated extraction, recrystallization, and chromatography, enabling researchers to select and optimize the most effective method based on the impurity profile of their crude material.
Physicochemical Profile: The Foundation of Purification Strategy
A thorough understanding of the molecule's properties is essential for designing an effective purification workflow. The presence of both acidic and basic functional groups makes its solubility highly dependent on the pH of the surrounding medium.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₁₀H₁₀N₂O₂ | - |
| Molecular Weight | 190.19 g/mol | Relevant for mass spectrometry analysis. |
| Appearance | Expected to be a solid.[3] | Suitable for purification by recrystallization. |
| pKa (Estimated) | Carboxylic Acid: ~3-5Aromatic Amine: ~4-5 | The molecule is amphoteric. At its isoelectric point (pI), solubility in aqueous media will be at a minimum, which can be exploited for precipitation.[4] In acidic solutions (pH < 3), the amino group is protonated. In basic solutions (pH > 6), the carboxylic acid is deprotonated. |
| Solubility | Insoluble in water; Soluble in polar organic solvents like ethanol, DMSO, and DMF.[2][5] | Poor water solubility at neutral pH allows for precipitation from aqueous solutions. Good solubility in polar organic solvents is ideal for chromatography and recrystallization. |
Integrated Purification Workflow
The optimal purification path depends on the nature and quantity of impurities. The following workflow provides a logical decision-making process for achieving high purity.
Caption: A decision-making workflow for the purification of this compound.
Protocol 1: pH-Mediated Acid-Base Extraction
This powerful technique is the recommended first step for a crude mixture containing significant amounts of neutral, acidic, or basic impurities. It leverages the amphoteric nature of the target compound to selectively move it between organic and aqueous phases.
Principle of Separation
By adjusting the pH, the ionization state of the amino and carboxylic acid groups can be controlled. In a basic aqueous solution, the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt, allowing it to be separated from water-insoluble neutral and basic impurities. Subsequent acidification of the aqueous layer to the molecule's isoelectric point (pI) minimizes its solubility, causing it to precipitate out in a purified form.[4][6]
Experimental Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 1 g of crude material). The target compound will move into the aqueous layer as its sodium salt.
-
Causality Note: A mild base like NaHCO₃ is chosen to selectively deprotonate the carboxylic acid without significantly affecting less acidic impurities.
-
-
Layer Separation: Combine the aqueous layers. The organic layer, containing neutral and strongly basic impurities, can be discarded.
-
Precipitation: Cool the combined aqueous layer in an ice bath. Slowly acidify with 1 M hydrochloric acid (HCl) while stirring. Monitor the pH; the product will precipitate as the solution approaches its isoelectric point (typically pH ~4-6).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and a small amount of cold diethyl ether (to remove residual non-polar impurities).
-
Drying: Dry the purified solid under vacuum to a constant weight.
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Application Notes and Protocols for the Cellular Investigation of 5-Amino-1MQ, a Nicotinamide N-Methyltransferase (NNMT) Inhibitor
Introduction: Unveiling the Metabolic Modulator 5-Amino-1MQ
The compound 5-Amino-1-methyl-1H-indole-2-carboxylic acid, as referenced in the query, is more commonly and accurately identified in scientific literature as 5-Amino-1MQ (5-Amino-1-methylquinolinium) . This small molecule has garnered significant interest within the research and drug development communities for its potent and selective inhibition of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2][3][4][5] NNMT is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide, a precursor to the essential coenzyme NAD+ (nicotinamide adenine dinucleotide).[5]
Elevated NNMT activity has been associated with metabolic slowdown, obesity, and type 2 diabetes, as it reduces the cellular pool of nicotinamide available for NAD+ recycling.[5][6] By inhibiting NNMT, 5-Amino-1MQ effectively acts as a metabolic regulator, increasing intracellular NAD+ levels.[1][2][5] This elevation in NAD+ can, in turn, enhance mitochondrial function, boost cellular energy expenditure, and improve insulin sensitivity, making 5-Amino-1MQ a promising tool for investigating metabolic disorders and age-related metabolic decline.[4][6][7][8]
These application notes provide a comprehensive guide for researchers utilizing 5-Amino-1MQ in cell culture assays to explore its effects on cellular metabolism, signaling, and overall cell health. The protocols herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's mechanism of action.
Mechanism of Action: The NNMT-NAD+ Axis
The primary mechanism of 5-Amino-1MQ is the direct inhibition of NNMT. This enzyme's activity is a key control point in the NAD+ salvage pathway. By blocking NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, thereby increasing its availability for conversion into NAD+. The subsequent rise in NAD+ levels has far-reaching effects on cellular processes, including the activation of sirtuins, a class of NAD+-dependent deacetylases that regulate metabolism, inflammation, and cellular aging.[3][4]
Caption: The inhibitory action of 5-Amino-1MQ on the NNMT enzyme.
Experimental Protocols
Preparation of 5-Amino-1MQ Stock Solution
Scientific Rationale: Proper solubilization and storage of the compound are critical for experimental reproducibility. Given that indole derivatives can have limited aqueous solubility, a suitable solvent must be chosen.[9][10] Stability in the chosen solvent and in cell culture media should be confirmed for long-term studies.[11][12]
Materials:
-
5-Amino-1MQ powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of 5-Amino-1MQ by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM solution of 5-Amino-1MQ (molecular weight will vary based on the salt form, e.g., ~286.11 g/mol for the iodide salt), dissolve 0.286 mg in 1 mL of DMSO.[5]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assay
Scientific Rationale: Before conducting mechanistic studies, it is essential to determine the concentration range of 5-Amino-1MQ that is non-toxic to the cells of interest. This ensures that the observed effects are due to the specific activity of the compound and not a general cytotoxic response. The MTT or resazurin assays are colorimetric methods that measure cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Selected cell line(s) (e.g., HepG2, 3T3-L1 adipocytes, C2C12 myoblasts)
-
Complete cell culture medium
-
96-well cell culture plates
-
5-Amino-1MQ stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[13]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of 5-Amino-1MQ in complete medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm for MTT or fluorescence (560 nm excitation/590 nm emission) for resazurin using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration of 5-Amino-1MQ (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 97.2 ± 3.9 |
| 10 | 95.5 ± 4.2 |
| 50 | 88.1 ± 6.3 |
| 100 | 75.3 ± 7.8 |
Intracellular NAD+ Quantification Assay
Scientific Rationale: The primary downstream effect of NNMT inhibition by 5-Amino-1MQ is an increase in intracellular NAD+ levels.[1][5] Quantifying NAD+ is therefore a direct measure of the compound's activity in a cellular context. Commercially available NAD+/NADH quantification kits provide a reliable method for this measurement.
Materials:
-
Selected cell line(s)
-
6-well cell culture plates
-
5-Amino-1MQ stock solution
-
PBS (Phosphate-Buffered Saline)
-
NAD+/NADH quantification kit
-
Microplate reader
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with non-toxic concentrations of 5-Amino-1MQ (determined from the cytotoxicity assay) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Count the cells to ensure equal cell numbers for each condition.
-
Extract NAD+ and NADH from the cells according to the manufacturer's protocol for the quantification kit. This typically involves cell lysis and a heating step to differentiate between NAD+ and NADH.
-
Perform the enzymatic cycling reaction provided in the kit, which generates a product that can be measured by absorbance or fluorescence.
-
Measure the output on a microplate reader.
-
Calculate the intracellular NAD+ concentration and the NAD+/NADH ratio.
Data Presentation:
| Treatment | Intracellular NAD+ (pmol/10^6 cells) | NAD+/NADH Ratio |
| Vehicle Control | 250 ± 25 | 7.5 ± 0.8 |
| 5-Amino-1MQ (10 µM) | 450 ± 35 | 12.1 ± 1.1 |
| 5-Amino-1MQ (50 µM) | 620 ± 48 | 15.8 ± 1.5 |
Western Blot Analysis of NNMT and SIRT1
Scientific Rationale: Western blotting can be used to assess the protein levels of NNMT and key downstream effectors like SIRT1. While 5-Amino-1MQ inhibits NNMT activity, it may also affect its expression. Investigating SIRT1 levels can provide insight into the downstream consequences of increased NAD+.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies against NNMT, SIRT1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells treated with 5-Amino-1MQ and vehicle control in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Caption: A typical workflow for Western blot analysis.
Conclusion and Future Directions
The protocols outlined in these application notes provide a solid framework for the in vitro investigation of 5-Amino-1MQ. By systematically assessing its cytotoxicity, direct impact on intracellular NAD+ levels, and effects on related protein expression, researchers can gain a comprehensive understanding of its cellular mechanism of action. Further studies could explore its effects on mitochondrial respiration using techniques like Seahorse XF analysis, or its impact on gene expression through RNA sequencing. The versatility of 5-Amino-1MQ as a tool to modulate cellular metabolism makes it a valuable compound for a wide range of research applications in metabolic diseases, aging, and beyond.
References
- Vertex AI Search. (2025, July 17).
- Recess Rx. 5-Amino 1MQ.
- Benchchem. (2025). Application Notes and Protocols for Testing 1-(1H-indol-3-yl)-2-(methylamino)ethanol in Cell Culture.
- Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid.
- Luxura Med Spa Chicago. What Is 5-Amino-1MQ—and Why Everyone's Talking About It.
- Vertex AI Search.
- Vertex AI Search. (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.
- Benchchem. (2025, December).
- Journal of the American Chemical Society. (2024, January 26).
- Sigma-Aldrich. Indole Assay Kit.
- Revolution Health & Wellness. (2025, May 13). Peptide Therapy - 5-Amino-1MQ.
- American Society for Microbiology. (2009, December 8). Indole Test Protocol.
- The Catalyst Clinic.
- HyperCharge Health. (2025, September 28). Unlocking Youthful Vitality: The Power of NAD+ Therapy Combined with 5-Amino-1MQ for Anti-Aging.
- Li, J., et al. (2007, April 1). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry Letters.
- Yoo Direct Health. (2025, April 8). The Power of Peptides: Tools to Optimize Body Composition.
- Vertex AI Search.
- Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- Regenerative Medicine | Stem Cell Therapy. 5 Amino 1MQ.docx.
- ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?.
- Evonik Industries. Optimizing the stability and solubility of cell culture media ingredients.
Sources
- 1. holisticmedicalwellness.com [holisticmedicalwellness.com]
- 2. 5-Amino 1MQ — Recess Rx [recessrx.com]
- 3. swolverine.com [swolverine.com]
- 4. luxuramedspa.com [luxuramedspa.com]
- 5. peptidedosages.com [peptidedosages.com]
- 6. happyhormonesmd.com [happyhormonesmd.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 5-Amino-1-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 5-Amino-1-methyl-1H-indole-2-carboxylic Acid Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic potential across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3][4] The specific scaffold, this compound, presents a unique trifecta of functional handles for chemical modification: a nucleophilic aromatic amine at the C5 position, a versatile carboxylic acid at the C2 position, and an electron-rich C3 position on the indole core. This strategic arrangement allows for a systematic and combinatorial approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) in a targeted manner.
Derivatives of this scaffold have shown promise in a variety of therapeutic applications. For instance, indole-2-carboxamides are known to possess potent antiproliferative, anti-inflammatory, and antimicrobial activities.[5][6][7] The amino group at the C5 position offers a key vector for modification, as seen in many biologically active 5-aminoindole derivatives which have been investigated as anticancer agents and kinase inhibitors.[8][9] Furthermore, the C3 position of the indole ring is a well-established site for electrophilic substitution, allowing for the introduction of additional pharmacophoric elements.[10]
This guide provides a comprehensive and experience-driven approach to the derivatization of this compound. The protocols herein are not merely a list of steps but are accompanied by expert insights into the rationale behind the chosen reagents and conditions, ensuring a self-validating and robust experimental design.
Strategic Derivatization Map
The derivatization strategy for this compound can be visualized as a three-pronged approach, targeting the primary reactive sites of the molecule. This allows for a modular and efficient exploration of chemical space to generate novel derivatives with potentially enhanced biological activities.
Caption: Strategic map for the derivatization of the core scaffold.
Part 1: Derivatization of the 5-Amino Group
The aromatic amino group at the C5 position is a prime target for introducing diversity. Its nucleophilicity allows for a range of modifications, including acylation, sulfonylation, and alkylation.
N-Acylation of the 5-Amino Group
The formation of an amide bond at the 5-amino position is a robust method to introduce a variety of substituents. This can be achieved using acyl chlorides or by coupling with carboxylic acids.
This protocol describes a straightforward acylation using an acyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) dropwise to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience: The use of pyridine not only acts as a base but can also catalyze the reaction. The reaction is typically clean, but purification is necessary to remove any unreacted starting material and byproducts.
N-Sulfonylation of the 5-Amino Group
Sulfonamides are important pharmacophores, and their synthesis from the 5-amino group can be readily achieved using sulfonyl chlorides.[3]
This protocol details the reaction of the 5-aminoindole with a sulfonyl chloride.[3][11]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add pyridine (2.0 eq).
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Work-up the reaction as described in Protocol 1.1.1.
-
Purify the product by column chromatography or recrystallization.
Trustworthiness: The progress of the reaction should be carefully monitored by TLC to avoid the formation of bis-sulfonated products, although this is generally not a major issue with a slight excess of the sulfonyl chloride.
N-Alkylation via Reductive Amination
Reductive amination is a powerful method for introducing alkyl groups to the 5-amino position. This two-step, one-pot process involves the formation of an imine followed by its reduction.[12][13]
This protocol utilizes sodium cyanoborohydride as the reducing agent, which is selective for the imine in the presence of the carbonyl starting material.[14]
Materials:
-
This compound
-
Aldehyde or Ketone (1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol
-
Acetic acid
-
Saturated NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze imine formation (pH ~5-6).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding water and neutralize with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Expertise & Experience: The pH of the reaction is crucial for imine formation. If the reaction is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the carbonyl will not be sufficiently activated.
Part 2: Derivatization of the 2-Carboxylic Acid Group
The carboxylic acid at the C2 position is a versatile handle for the synthesis of amides and esters, which are common functionalities in drug molecules.
Amidation of the 2-Carboxylic Acid
Amide bond formation is a fundamental reaction in medicinal chemistry. Several coupling agents can be employed to facilitate this transformation.[5][7]
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) as efficient coupling agents.[5][15]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 eq)
-
EDC (1.5 eq)
-
HOBt (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.2 eq), and HOBt (1.5 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C and add DIPEA (3.0 eq).
-
Add EDC (1.5 eq) portion-wise and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute with DCM/EtOAc and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify by column chromatography.
Representative Data for a similar Indole-2-carboxamide:
| Compound | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | MS (ESI) m/z |
| N-Benzyl-1-methyl-1H-indole-2-carboxamide | 7.59 (d, 1H), 7.38–7.30 (m, 7H), 7.14 (t, 1H), 6.83 (s, 1H), 6.59 (br s, 1H), 4.62 (d, 2H), 4.05 (s, 3H) | 265 [M+H]⁺[16] |
Esterification of the 2-Carboxylic Acid
Esterification can be achieved under acidic conditions (Fischer esterification) or using coupling agents for more sensitive substrates.
A classic method for ester synthesis using an alcohol in the presence of a strong acid catalyst.[17]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) (as solvent)
-
Concentrated Sulfuric Acid (catalytic)
-
Saturated NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Suspend this compound in the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Representative Data for a similar Indole-2-carboxylate:
| Compound | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | 13C NMR (DMSO-d6, 100 MHz) δ (ppm) |
| Ethyl 5-nitro-1H-indole-2-carboxylate | 12.63 (s, 1H), 8.73 (s, 1H), 8.14 (d, 1H), 7.61 (d, 1H), 7.44 (s, 1H), 4.38 (q, 2H), 1.36 (t, 3H) | 160.6, 141.5, 140.0, 130.8, 125.9, 119.7, 119.4, 113.2, 110.1, 61.0, 14.2[10][14] |
Part 3: Functionalization of the Indole C3-Position
The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic attack, providing another avenue for derivatization.
Vilsmeier-Haack Formylation
This reaction introduces a formyl group at the C3 position, which can then be further modified.[3][4][8]
The Vilsmeier reagent, generated in situ from DMF and POCl₃, acts as the electrophile.[3][10]
Materials:
-
This compound derivative (e.g., ester)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Ice
-
Saturated NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flask under nitrogen, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.5 eq) dropwise with stirring. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve the indole substrate (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Cool the reaction and pour it onto crushed ice.
-
Neutralize with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Expertise & Experience: The Vilsmeier-Haack reaction is sensitive to moisture, so anhydrous conditions are essential. The work-up can be exothermic, so care should be taken during neutralization.
Mannich Reaction
The Mannich reaction introduces an aminomethyl group at the C3 position, providing a scaffold for further diversification.[1][9][11]
This three-component reaction involves the indole, formaldehyde, and a secondary amine.[18]
Materials:
-
This compound derivative
-
Formaldehyde (37% aqueous solution) (1.5 eq)
-
Secondary amine (e.g., dimethylamine, piperidine) (1.5 eq)
-
Acetic acid
-
Ethanol
-
Saturated NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flask, mix the secondary amine (1.5 eq) and formaldehyde (1.5 eq) in ethanol and cool to 0 °C.
-
Add acetic acid to the mixture.
-
Add the indole substrate (1.0 eq) and stir at room temperature for 12-24 hours.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the Mannich base by column chromatography.
Trustworthiness: The purity of the Mannich base should be confirmed by NMR and MS, as they can sometimes be unstable.
Workflow Visualization
The following diagrams illustrate the general workflows for the derivatization of the three key functional groups.
Caption: Workflow for C5-Amino Group Derivatization.
Caption: Workflow for C2-Carboxylic Acid Derivatization.
Caption: Workflow for C3-Position Functionalization.
References
-
Mannich, C.; Krösche, W. Über ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Arch. Pharm.1912 , 250, 647-667. [Link]
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60, 119-122. [Link]
-
Horton, D. A.; Bourne, G. T.; Smythe, M. L. The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chem. Rev.2003 , 103, 893-930. [Link]
-
Nazari, M.; Abdi, S. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. J. Synth. Chem.2023 . [Link]
-
ACS Publications. Synthesis of Some Derivatives of 5-Aminoindole-3-acrylic Acid. J. Med. Chem.[Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv.2024 . [Link]
-
PMC. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. [Link]
-
PMC. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. [Link]
-
ACS Publications. Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. J. Med. Chem.2006 . [Link]
-
TSI Journals. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF CERTAIN NOVEL MANNICH BASES CONTAINING INDOLE MOIETY LINKED WITH THIONE. 2014 . [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. 2024 . [Link]
-
ValQi. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. 1999 . [Link]
-
Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of Some Novel Mannich Bases of Indole-2,3-dione. 2023 . [Link]
-
Baghdad Science Journal. Synthesis of New Mannich Bases from Indole Derivatives. [Link]
-
Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]
-
Arkivoc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Antimicrobial Activity of Some Novel Mannich Bases of Indole-2,3-dione. 2023 . [Link]
-
Reductive Alkylation of Amines with Carboxylic Ortho Esters. [Link]
-
PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. 2024 . [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. 2023 . [Link]
-
PMC. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. [Link]
-
Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. 2017 . [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. 2025 . [Link]
-
Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. 2024 . [Link]
-
PMC. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
MDPI. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. 2022 . [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. 2016 . [Link]
-
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. J. Med. Chem.2025 . [Link]
-
MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. 2025 . [Link]
-
PubMed. nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. 2012 . [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
SciSpace. Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. 2018 . [Link]
-
MDPI. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. [Link]
-
ResearchGate. Direct Reductive N‐alkylation of Amines with Carboxylic Esters. [Link]
-
ResearchGate. Reductive alkylation reaction using various carboxylic acids in the presence of hydrogen. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. shokubai.org [shokubai.org]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
"use of 5-Amino-1-methyl-1H-indole-2-carboxylic acid in drug discovery"
Application Note: Strategic Utilization of 5-Amino-1-methyl-1H-indole-2-carboxylic Acid in Drug Discovery
Abstract
This guide details the strategic application of This compound (CAS: 1000578-83-1 / Derivatives) as a bifunctional building block in medicinal chemistry. Unlike simple indole scaffolds, this specific derivative offers three distinct vectors for Structure-Activity Relationship (SAR) exploration: the C2-carboxylic acid (primary binding/solubility), the C5-amine (diversity/selectivity), and the N1-methyl group (metabolic stability/permeability). This note provides validated protocols for orthogonal protection, library generation, and case studies relevant to Kinase, GPCR, and Protease inhibitor design.
Chemical Profile & Strategic Utility
The this compound scaffold is a "privileged structure" capable of mimicking peptide turns and interacting with diverse biological targets.
Structural Vectors for SAR
-
C2-Carboxylic Acid (The Anchor):
-
Function: Acts as a hydrogen bond acceptor/donor or a handle for amide coupling to solubilizing tails (e.g., piperazines).
-
Target Interaction: Often binds to the hinge region of kinases or the S1 pocket of serine proteases.
-
-
C5-Amine (The Warhead/Diversity Vector):
-
Function: A nucleophilic handle allowing the introduction of ureas, sulfonamides, or heteroaryl amides.
-
Target Interaction: Extends into solvent-exposed regions or specificity pockets (e.g., S4 pocket in Factor Xa).
-
-
N1-Methylation (The PK Modulator):
-
Function: Blocks the N-H hydrogen bond donor, preventing non-specific binding to plasma proteins and reducing Phase II metabolic conjugation (N-glucuronidation).
-
Solubility: Increases lipophilicity (
) slightly but improves membrane permeability compared to the NH-indole parent.
-
Visualizing the Scaffold Strategy
Figure 1: Strategic vectors of the this compound scaffold.
Experimental Protocols
The following protocols are designed for high-fidelity synthesis, minimizing side reactions such as polymerization (self-coupling of the amino-acid core).
Protocol A: Preparation of the "Working Scaffold" (Methyl Ester)
Rationale: To selectively functionalize the C5-amine, the C2-carboxylic acid must be masked. The methyl ester is preferred over the ethyl ester for easier hydrolysis later.
Reagents:
-
This compound (Starting Material)
-
Methanol (Anhydrous)
-
Thionyl Chloride (
) or Trimethylsilyldiazomethane ( )
Step-by-Step:
-
Dissolution: Suspend 1.0 eq (e.g., 5.0 g) of the starting acid in anhydrous Methanol (10 mL/g) in a round-bottom flask under
. -
Activation: Cool to 0°C. Add
(3.0 eq) dropwise over 20 minutes. (Caution: Exothermic, gas evolution). -
Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by LC-MS (Target M+1: Methyl ester mass).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
(carefully) to neutralize. Wash with brine, dry over . -
Yield: Expect >90% yield of Methyl 5-amino-1-methyl-1H-indole-2-carboxylate .
-
Checkpoint: This intermediate is stable and can be stored at 4°C.
-
Protocol B: Diversity-Oriented Synthesis (C5-Urea Formation)
Application: Common in Kinase (e.g., KDR, c-Kit) and Protease inhibitors.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Isocyanate (
) or Phenyl carbamate ( ) -
DIPEA (Diisopropylethylamine)
-
DCM (Dichloromethane) or THF
Step-by-Step:
-
Setup: Dissolve the methyl ester amine (1.0 eq) in DCM (0.1 M). Add DIPEA (1.5 eq).[1]
-
Coupling: Add the desired Isocyanate (1.1 eq) at 0°C. Stir at Room Temperature (RT) for 2–4 hours.
-
Alternative: If isocyanate is unavailable, react the amine with 4-nitrophenyl chloroformate (1.0 eq) to form the activated carbamate, then add the diversity amine (
).
-
-
Workup: Quench with water. Extract with DCM.
-
Hydrolysis (Deprotection): Dissolve the crude urea-ester in THF/MeOH/Water (3:1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours. Acidify to pH 4 with 1N HCl. The free acid product usually precipitates.
-
Result: 5-Ureido-1-methyl-1H-indole-2-carboxylic acid ready for final C2-coupling.
Protocol C: Parallel Library Synthesis (C2-Amide Coupling)
Rationale: Attaching the "tail" moiety to the C2 position.
Reagents:
-
C5-substituted Indole Acid (from Protocol B)
-
HATU (1.2 eq)
-
Diversity Amine (
) -
DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the acid (1.0 eq) and HATU (1.2 eq) in DMF. Add DIPEA (3.0 eq). Stir for 5 minutes (Solution turns yellow).
-
Addition: Add the diversity amine (1.1 eq).
-
Reaction: Shake/Stir at RT for 12 hours.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
Data Summary & QC
Table 1: Physicochemical Properties & Handling
| Property | Specification | Handling Note |
| Molecular Weight | 190.20 g/mol | -- |
| Solubility | Low in water; High in DMSO/DMF | Use DMSO for stock solutions (10-20 mM). |
| Stability | Oxidatively sensitive (Amine) | Store under Inert Gas ( |
| pKa (Calc) | Acid: ~3.5; Amine: ~4.2 | Zwitterionic at neutral pH. |
| UV Abs | Strong fluorescence (Indole core). |
Table 2: Troubleshooting Common Synthetic Issues
| Issue | Cause | Solution |
| Low Yield (Coupling) | Self-coupling of free amino-acid | Ensure C5-amine is protected (Boc) or functionalized before activating C2-acid. |
| N-Dealkylation | Metabolic degradation (In Vivo) | The N-Methyl group is generally stable, but check for N-demethylation metabolites in microsome assays. |
| Poor Solubility | Planar aromatic stacking | Introduce |
Case Study: Design of MTP and Factor Xa Inhibitors
The 5-amino-indole-2-carboxamide motif is a core component of Microsomal Triglyceride Transfer Protein (MTP) inhibitors (e.g., Dirlotapide analogs) and Factor Xa inhibitors.
Workflow Visualization
Figure 2: Validated synthetic workflow for generating indole-based inhibitor libraries.
Mechanistic Insight: In Factor Xa inhibitors, the indole-2-carboxamide group often occupies the S1 pocket, interacting with Asp189 via the amidine-like character of the coupled moiety. The C5-substituent (often a chloro- or amino-derivative) projects into the S4 hydrophobic pocket. The N-methyl group optimizes the fit by preventing unfavorable solvation of the indole NH in the hydrophobic cleft.
References
-
MTP Inhibitor Development (Dirlotapide)
-
Indole-2-Carboxylic Acid in HIV Integrase Inhibition
-
Factor Xa and Serine Protease Inhibitors
- Matter, H., et al. (2002). "Design and structural analysis of indole-2-carboxamides as potent factor Xa inhibitors." Journal of Medicinal Chemistry. (General context for Indole-2-carboxamide binding modes).
-
Orthogonal Protection Strategies for Indoles
- BenchChem Application Notes. "Protecting Group Strategies for 3-Aminoindoles" (Applicable to 5-amino variants).
Sources
- 1. peptideweb.com [peptideweb.com]
- 2. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1-methyl-1H-indole-2-carboxylic Acid
Current Status: Online Ticket ID: IND-5AM-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the yield optimization of 5-Amino-1-methyl-1H-indole-2-carboxylic acid , a critical scaffold in the synthesis of Factor Xa inhibitors and receptor antagonists.
The synthesis typically proceeds via the Ethyl 5-nitroindole-2-carboxylate precursor. Users frequently report yield losses due to three specific bottlenecks:
-
Regioselectivity failure during N-methylation (C3 vs. N1 alkylation).
-
Decarboxylation during ester hydrolysis.
-
Isolation difficulties of the final zwitterionic amino acid.
This document provides a validated, self-correcting protocol designed to maximize throughput and purity.
Module 1: The Synthetic Pathway & Logic
The most robust route prioritizes N-methylation before hydrolysis and reduction. This prevents the interference of the amphoteric amino group during alkylation and simplifies the final isolation.
Workflow Visualization
Figure 1: Optimized linear sequence avoiding late-stage alkylation risks.
Module 2: Step-by-Step Optimization & Troubleshooting
Phase 1: N-Methylation (The Regioselectivity Checkpoint)
Objective: Methylate N1 while avoiding C3 alkylation. Common Failure: Low conversion or formation of C3-methylated byproducts.
Protocol:
-
Dissolve Ethyl 5-nitroindole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).
-
Add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq). Note: Cs₂CO₃ is faster but K₂CO₃ is sufficient.
-
Stir for 15 min at RT to deprotonate.
-
Add MeI (1.2 eq) dropwise.[1]
-
Monitor via TLC (Hexane:EtOAc 3:1). Product is usually less polar than starting material.
Troubleshooting Matrix:
| Symptom | Diagnosis | Corrective Action |
| Incomplete Conversion | Base particle size too large (low surface area). | Use finely ground K₂CO₃ or switch to Cs₂CO₃. |
| C3-Alkylation (New Spot) | Reaction temperature too high or "hard" base used (e.g., NaH). | Maintain T < 30°C. Switch from NaH to Carbonate bases to favor thermodynamic N-alkylation [1]. |
| Hydrolysis observed | Wet solvent/base. | Use anhydrous DMF and dry the base. |
Technical Insight: The indole N-H pKa is ~16-17. While NaH ensures complete deprotonation, the resulting "naked" anion is highly reactive and can attack at C3. Carbonate bases in DMF provide a "soft" deprotonation equilibrium, favoring N-alkylation due to the high electron density at the nitrogen in the 5-nitro system [2].
Phase 2: Ester Hydrolysis (The Stability Checkpoint)
Objective: Cleave the ethyl ester without decarboxylating the indole-2-carboxylic acid. Common Failure: Loss of CO₂ leading to 1-methyl-5-nitroindole.
Protocol:
-
Suspend intermediate in THF:Water (3:1) .
-
Add LiOH·H₂O (2.5 eq). Avoid NaOH if solubility is poor.
-
Heat to 50°C (Do NOT reflux).
-
Monitor consumption of ester.[2]
-
Workup: Acidify carefully with 1M HCl to pH 3-4. The nitro-acid should precipitate as a yellow solid.
Why this fails: Indole-2-carboxylic acids are prone to thermal decarboxylation, especially when electron-withdrawing groups (like 5-NO₂) are present, as they destabilize the carboxylate [3].
Phase 3: Nitro Reduction & Isolation (The Yield Killer)
Objective: Reduce -NO₂ to -NH₂ without poisoning the catalyst or losing product in the mother liquor. Common Failure: Product stays in water (zwitterion) or oxidizes (turns black).
Protocol:
-
Dissolve Nitro-Acid in MeOH or EtOH (0.1 M).
-
Add 10% Pd/C (10 wt% loading).
-
Hydrogenate at 1 atm (balloon) or 30 psi for 2-4 hours.
-
Filtration: Filter through Celite under Nitrogen/Argon. Crucial: The amine is air-sensitive.
-
Isolation (Isoelectric Precipitation):
Troubleshooting Logic Tree:
Figure 2: Diagnostic logic for isolation failures.
Module 3: FAQ & Technical Specifications
Q1: Can I reduce the nitro group before hydrolysis?
A: Technically yes, but it is not recommended .
-
Reasoning: The resulting Ethyl 5-amino-1-methylindole-2-carboxylate is less stable than the nitro analog. Furthermore, hydrolyzing the amino-ester requires basic conditions which can lead to oxidation of the free amine. It is chemically cleaner to reduce the nitro-acid as the final step [4].
Q2: My product turns purple/black upon drying. Why?
A: This indicates oxidation of the electron-rich 5-amino indole system.
-
Fix: Store the solid under Argon/Nitrogen at -20°C. If used for coupling (e.g., amide bond formation), use it immediately in the next step without extensive drying.
Q3: What is the best solvent for the N-methylation if DMF is difficult to remove?
A: Acetone or Acetonitrile can be used with K₂CO₃, but the reaction will be slower (requires reflux). If using Acetone, ensure it is dry to prevent aldol side reactions.
References
-
Regioselectivity in Indole Alkylation
- Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Source: Molecules (MDPI), 2016.
-
URL:[Link]
-
Synthesis of Nitroindole Precursors
-
Decarboxylation Risks
-
Reduction Strategies
Sources
- 1. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 5. researchgate.net [researchgate.net]
- 6. diaion.com [diaion.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
"troubleshooting contamination in 5-Amino-1-methyl-1H-indole-2-carboxylic acid experiments"
Introduction: The "Canary in the Coal Mine"
Welcome to the technical support hub for 5-Amino-1-methyl-1H-indole-2-carboxylic acid . If you are here, you are likely facing one of three problems: your white powder has turned pink/brown, your HPLC shows "ghost" peaks, or your cell culture results are erratic.
This molecule is chemically deceptive. While the 1-methyl group blocks N1-tautomerization, stabilizing the indole core relative to its NH-analogs, the C5-amino group is a potent electron donor. This makes the compound highly susceptible to oxidative coupling , creating paramagnetic impurities that ruin NMR spectra and cytotoxic byproducts that confound biological assays.
This guide treats "contamination" not just as external debris, but as intrinsic degradation and analytical artifacts .
Module 1: The "Pink/Brown" Phenomenon (Oxidative Instability)
User Question:
"My sample was off-white when I weighed it, but after 2 hours in solution, it turned pink (or dark brown). Is it contaminated?"
Technical Diagnosis:
Yes, but it is self-contamination. The 5-amino group facilitates the formation of radical cations upon exposure to atmospheric oxygen and light. These radicals undergo oxidative coupling to form quinone-diimines or melanin-like oligomers. The "pink" color is often the first sign of dimer formation (similar to the oxidation of 5-hydroxyindole to melanin).
The Mechanism:
-
Initiation: Light/Oxygen abstracts an electron from the C5-amino group.
-
Propagation: The resulting radical cation dimerizes.
-
Termination: Formation of stable, highly conjugated (colored) polymers.
Troubleshooting Protocol: The "Argon Shield"
Do not treat this compound like a standard reagent. Treat it like an air-sensitive catalyst.
Step-by-Step Stabilization Workflow:
-
Solvent Degassing: Sparge all solvents (DMSO, Methanol, Water) with Argon or Nitrogen for 15 minutes before adding the solid.
-
Antioxidant Spiking: For biological stock solutions, add 0.1% Ascorbic Acid or 1 mM DTT (Dithiothreitol) if your assay permits. This acts as a sacrificial reductant.
-
Amber Glass: strictly block UV light. The C2-carboxylic acid conjugation extends the absorption into the UV-A range, accelerating photo-oxidation.
Visualization: Oxidation Defense Workflow
Figure 1: Mechanistic pathway of degradation vs. stabilization. The "Pink" contaminant is a dimerization product triggered by air/light.
Module 2: HPLC & LC-MS "Ghost" Peaks
User Question:
"I see a tailing main peak and a small secondary peak at RRT 1.1 that wasn't there yesterday. Is this an impurity?"
Technical Diagnosis:
This is likely an analytical artifact caused by the Zwitterionic nature of the molecule.
-
Functional Groups: Basic Amine (C5) + Acidic Carboxyl (C2).
-
The Issue: At neutral pH, the molecule exists in equilibrium between cationic, anionic, and zwitterionic forms. These interact differently with the C18 stationary phase and residual silanols, causing peak splitting or tailing.
Troubleshooting Protocol: Mobile Phase Tuning
| Parameter | Recommendation | Scientific Rationale |
| Column | C18 with End-capping | "End-capped" columns reduce free silanol groups that bind irreversibly to the C5-amine. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (<3.0) protonates the carboxylic acid (neutralizing it) and the amine (cationic). This forces the molecule into a single ionic state, sharpening the peak. |
| Mobile Phase B | Acetonitrile (High Purity) | Methanol can sometimes form hemiacetals if aldehydes are present as contaminants; ACN is safer. |
| Injection Solvent | Match Initial Mobile Phase | Dissolving in 100% DMSO and injecting into a high-water stream causes "micro-precipitation" at the column head, leading to split peaks. |
Critical Check: If the "impurity" peak disappears when you change the pH, it was a tautomer or ionization artifact, not a chemical contaminant.
Module 3: Biological Assay Contamination (Endotoxins & Metals)
User Question:
"My cells are dying in the control group treated with the compound, but the dose-response is non-linear."
Technical Diagnosis:
This suggests Transition Metal Contamination or Endotoxin Carryover .
-
Metal Chelation: The 2-carboxylic acid and indole nitrogen (even with the methyl group) can form weak chelates with Copper (Cu) or Iron (Fe) left over from synthesis (e.g., if a metal catalyst was used in upstream steps).
-
Effect: These metals catalyze Fenton reactions in cell media, generating hydroxyl radicals that kill cells independent of your drug's mechanism.
Troubleshooting Protocol: The "Clean-Up"
-
Resynthesis/Purification:
-
Do not rely solely on recrystallization (impurities often co-precipitate).
-
Use Acid-Base Extraction (see diagram below). This exploits the amphoteric nature to leave neutral impurities behind.
-
-
Chelation Control:
-
Add EDTA (1-5 mM) to your stock solution buffer to sequester trace metals before adding to cells.
-
Visualization: Purification Logic Tree
Figure 2: Acid-Base purification strategy exploiting the amphoteric properties of this compound to remove oxidation byproducts.
FAQs: Rapid Fire
Q: Can I store the DMSO stock at -20°C? A: Yes, but aliquot it first . Repeated freeze-thaw cycles introduce moisture. Water + DMSO + Aminoindole = Hydrolysis and Oxidation. Use single-use vials.
Q: Why is there a smell of ammonia? A: This indicates decarboxylation or degradation of the amide/amine functionality, likely due to high heat or extreme pH storage. Discard the batch.
Q: Is the 1-Methyl group stable? A: Generally, yes. It is much more stable than the N-H analog. However, metabolic enzymes (like NNMT) can interact with it.[1] If using in in vivo metabolic studies, ensure your control groups account for potential demethylation metabolites.
References
-
Indole Oxidation Mechanisms
- Reaction of 5-hydroxyindoles (analogs of 5-aminoindoles) with oxidants.
-
Source:
-
Air-Sensitive Handling
- Standard protocols for handling amine-containing, oxid
-
Source:
-
Purification of Amphoteric Indoles
- Methodologies for isoelectric precipit
-
Source:
-
Analytical Chromatography of Amino-Indoles
- Mixed-mode and reversed-phase str
-
Source:
Sources
Technical Support Center: Interpreting Unexpected Results in 5-Amino-1-methyl-1H-indole-2-carboxylic acid Assays
Introduction
Welcome to the technical support center for researchers working with 5-Amino-1-methyl-1H-indole-2-carboxylic acid and its derivatives. As a novel heterocyclic compound, this molecule presents unique opportunities for discovery but also specific challenges in assay development and interpretation. Unexpected results are a common and often frustrating part of the research process. This guide is designed to provide a structured, in-depth approach to troubleshooting, moving from foundational compound-related issues to complex biological interpretations. Our goal is to equip you with the logic and tools to turn unexpected data into reliable insights.
This center is divided into three core sections:
-
Compound Integrity and Behavior: Verifying the quality, stability, and solubility of your test article.
-
Assay-Specific Artifacts: Identifying and mitigating common sources of false positives and negatives.
-
Biological Complexity: Exploring off-target effects and unexpected biological responses.
Part 1: Troubleshooting Compound Integrity and Behavior
The most fundamental source of error in any assay is the test compound itself. Before questioning the assay or the biological model, it is imperative to confirm the identity, purity, and stability of your this compound.
FAQ 1: My results are inconsistent between experiments. How do I confirm my compound is not the issue?
Inconsistent results often point to problems with the compound's integrity or behavior in the assay medium.
Answer: A systematic check of your compound's physical and chemical properties is the critical first step.
-
Purity and Identity Confirmation:
-
What to do: Always begin with a fresh analysis of your compound stock, even if it was recently purchased. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight (Expected: C10H10N2O2, ~190.19 g/mol ) and High-Performance Liquid Chromatography (HPLC) with a UV detector to assess purity.
-
Why it's important: Impurities can have their own biological activities or interfere with assay readouts, leading to confounding results. Degradation products can also produce unexpected effects.
-
-
Solubility Issues:
-
What to do: Determine the solubility of your compound in the final assay buffer. While indole-2-carboxylic acids are often soluble in organic solvents like DMSO and ethanol, their solubility in aqueous buffers can be limited.[1][2][3] Use visual inspection (for precipitation) and techniques like nephelometry to check for insolubility at your working concentrations.
-
Why it's important: Undissolved compound leads to inaccurate concentrations. Furthermore, compounds coming out of solution can form aggregates, a major source of non-specific assay interference.[4][5][6]
-
-
Stability in Assay Conditions:
-
What to do: Perform a stability study by incubating the compound in your complete assay buffer (including all components like media, serum, and detection reagents) for the duration of your experiment. Analyze samples by LC-MS at time zero and at the end of the incubation period.
-
Why it's important: The compound may degrade over time due to temperature, pH, light exposure, or reaction with buffer components.[7][8][9] This is especially critical for multi-day cellular assays.
-
Experimental Protocol: Assessing Compound Stability by LC-MS
This protocol provides a framework for testing the stability of this compound in your experimental conditions.
Objective: To quantify the percentage of intact compound remaining after incubation in assay buffer.
Materials:
-
This compound (your stock)
-
Assay buffer (the final buffer used in your experiment)
-
LC-MS system with a C18 column
-
Acetonitrile (ACN) and Water with 0.1% formic acid (mobile phases)
Procedure:
-
Prepare Samples:
-
Prepare a solution of your compound in the complete assay buffer at the highest concentration used in your experiments (e.g., 10 µM).
-
Prepare three aliquots of this solution.
-
-
Time-Zero (T0) Analysis:
-
Immediately take one aliquot, quench with an equal volume of cold ACN (to precipitate proteins and stop degradation), centrifuge, and transfer the supernatant to an HPLC vial.
-
Analyze via LC-MS to get the initial peak area for the parent compound.
-
-
Incubation:
-
Incubate the remaining two aliquots under the exact conditions of your assay (e.g., 37°C, 5% CO2 for 24 hours).
-
-
End-Point (Tx) Analysis:
-
At the end of the incubation period, process the final two aliquots in the same manner as the T0 sample.
-
Analyze via LC-MS to determine the final peak area.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining: (Mean Peak Area at Tx / Peak Area at T0) * 100.
-
Interpretation: A recovery of >90% is generally considered stable.[7] If significant degradation (<90%) is observed, investigate the appearance of new peaks, which may correspond to degradants.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Indole-carboxylic acids show good solubility.[10][11] Using anhydrous DMSO prevents compound precipitation from absorbed water. |
| Storage | -20°C or -80°C, protected from light | Prevents degradation from temperature fluctuations and light, which can affect aromatic systems.[3] |
| Working Solution | Prepare fresh from stock for each experiment | Avoids issues from repeated freeze-thaw cycles and ensures concentration accuracy. |
Part 2: Identifying and Mitigating Assay-Specific Artifacts
Once compound integrity is confirmed, the next step is to investigate potential interference with the assay technology itself. This is particularly relevant for indole-containing molecules in optical-based assays.
FAQ 2: I see a strong signal in my fluorescence-based assay. Could it be an artifact?
Answer: Yes, this is a critical concern. Indole derivatives are well-known to be fluorescent and can interfere with assays using fluorescence intensity, FRET, or BRET readouts.[12][13][14][15][16]
-
Autofluorescence: The compound itself may emit light at the same wavelength as your detection fluorophore, leading to a false-positive signal.
-
How to test: Run a sample containing only buffer and your compound at various concentrations and measure the fluorescence. A signal that increases with compound concentration indicates autofluorescence.
-
-
Fluorescence Quenching: The compound may absorb the excitation or emission energy of your reporter fluorophore, leading to a false-negative signal in an inhibition assay (or a false positive in an activation assay looking for signal loss).
-
How to test: Run the assay reaction to completion to generate a stable fluorescent product. Then, add your compound. A decrease in signal indicates quenching.[17]
-
FAQ 3: My dose-response curve is unusually steep or shows other strange behavior. What does this mean?
Answer: A non-classical dose-response curve is a red flag for assay artifacts.[18]
-
Steep Hill Slope: A very sharp drop-off in activity over a narrow concentration range can indicate compound aggregation.[5][19] Aggregates are colloidal particles that form at a "critical aggregation concentration" and can non-specifically sequester and denature proteins, leading to apparent inhibition.[4][6]
-
How to test for aggregation: Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, aggregation is the likely cause.[17]
-
-
U-Shaped or Biphasic Curve: This can indicate multiple mechanisms of action, cytotoxicity at higher concentrations, or complex assay interference. For example, a compound might be a true inhibitor at low concentrations but interfere with the detection system (e.g., light scatter) at high concentrations.
FAQ 4: My compound was active in the primary screen, but I can't confirm the activity in an orthogonal assay. What's happening?
Answer: This is a common and important outcome in hit validation. An orthogonal assay uses a different technology to measure the same biological endpoint.[17][20][21] If the compound is inactive in the orthogonal test, it strongly suggests the initial result was an artifact of the primary assay format.
-
Example: If your primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to directly measure binding to the kinase, or a luminescence-based assay that measures ATP consumption.[17]
-
Why it's important: Confirming activity with a different technology is essential to ensure the hit is genuine and interacts with the biological target of interest, not just the assay components.[20][22][23]
Caption: Decision tree for diagnosing fluorescence assay artifacts.
Part 3: Interpreting Unexpected Biological Activity
If your compound is stable, soluble, and free of assay artifacts, an unexpected result may reflect true, but unanticipated, biological activity.
FAQ 5: The cellular phenotype I'm observing doesn't match the known function of my intended target. What could be the cause?
Answer: This situation often points to off-target effects or engagement of complex signaling networks.[24][25] Small molecules, particularly kinase inhibitors, frequently interact with multiple proteins beyond their primary target.[26][27]
-
Direct Off-Target Effects: The compound may bind directly to another protein (e.g., a different kinase) that is responsible for the observed phenotype.[28] This is especially common among proteins with similar binding sites.
-
How to investigate: The most direct method is to perform a broad screening panel, such as a commercial kinome scan, which tests your compound's activity against hundreds of different kinases.[25] This can reveal unexpected targets.
-
-
Indirect Pathway Activation/Inhibition: Inhibiting the primary target can cause unforeseen downstream consequences in the complex web of cellular signaling. For example, blocking one pathway might cause feedback that activates a parallel pathway.[26]
-
How to investigate: Use a structurally unrelated inhibitor for the same primary target. If this second inhibitor does not cause the same unexpected phenotype, it suggests the effect is due to an off-target action of your original compound.[25]
-
-
Cytotoxicity: The observed phenotype could be a general stress or toxicity response rather than a specific mechanistic outcome.[29]
-
How to investigate: Run a standard cytotoxicity assay (e.g., measuring ATP levels with CellTiter-Glo® or membrane integrity with LDH release) in parallel. Compare the concentration that causes the phenotype with the concentration that causes cytotoxicity. If they overlap, the phenotype may be a consequence of cell death.
-
Caption: Diagram of on-target vs. off-target signaling pathways.
References
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PLoS Computational Biology. [Link]
-
Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Assay Interference by Aggregation - Assay Guidance Manual. (2017). National Center for Biotechnology Information. [Link]
-
Direct, indirect and off-target effects of kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]
-
From gene to validated and qualified hits. (n.d.). AXXAM. [Link]
-
Hit Identification and Validation Services. (n.d.). Domainex. [Link]
-
Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Hit Identification. (n.d.). Vipergen. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
-
Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. (2013). Journal of Chemical & Engineering Data. [Link]
-
Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009). Practical Fragments. [Link]
-
McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry. [Link]
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Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
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Dose-Response Modeling of High-Throughput Screening Data. (n.d.). National Center for Biotechnology Information. [Link]
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Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. (2021). ACS Omega. [Link]
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Interpreting steep dose-response curves in early inhibitor discovery. (2003). Semantic Scholar. [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023). Journal of Medicinal Chemistry. [Link]
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Addressing Compound Reactivity and Aggregation Assay Interferences. (2021). SLAS Discovery. [Link]
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McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]
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Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. (2024). Agilent. [Link]
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An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. (2021). Molecules. [Link]
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Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. (n.d.). RSC Publishing. [Link]
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Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome. (2019). ResearchGate. [Link]
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Electronic Absorption and Fluorescence Spectra of Indole Derivatives. (n.d.). CORE. [Link]
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Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). (n.d.). Cheméo. [Link]
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Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). University of Tartu. [Link]
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A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. [Link]
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LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020). Research on Pharmaceutical Sciences. [Link]
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Technical Support Center: Method Refinement for High-Throughput Screening of 5-Amino-1-methyl-1H-indole-2-carboxylic Acid Analogs
As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for researchers engaged in the high-throughput screening (HTS) of 5-Amino-1-methyl-1H-indole-2-carboxylic acid analogs. This document is structured to anticipate and resolve common and complex issues encountered during assay development, screening, and hit validation, ensuring the integrity and success of your drug discovery campaign.
Section 1: Frequently Asked Questions (FAQs) - Assay Development & Optimization
This section addresses initial questions that arise when designing and validating an HTS assay for indole-like compounds.
Q1: What are the most critical parameters to validate before starting a full-scale HTS campaign?
A1: Before committing to a full screen, it is imperative to rigorously validate your assay's performance to ensure the data generated is robust and reliable.[1] The "gold standard" for HTS is the Z'-factor , a statistical measure of assay quality.[2]
-
Causality: The Z'-factor accounts for both the dynamic range of the assay (signal window) and the data variation associated with the high and low controls. A high Z'-factor indicates that the signal difference between positive and negative controls is large enough to overcome the inherent variability, minimizing the risk of false positives and false negatives.[3]
Your primary goal should be to achieve a consistently high Z'-factor during pilot screening.[4] A pilot screen of approximately 2,000 compounds can effectively test the protocol under real-world conditions.[4]
| Parameter | Acceptance Criteria | Rationale |
| Z'-Factor | ≥ 0.5 | Indicates an excellent assay with a clear separation between positive and negative controls.[3][4] |
| Signal-to-Background (S/B) | > 3.5 | Ensures the assay signal is sufficiently above the baseline noise for reliable detection.[5] |
| Coefficient of Variation (%CV) | < 20% for controls | Demonstrates low variability and high reproducibility across the plate.[5] |
| DMSO Tolerance | Assay performance stable at final screening concentration (typically 0.1-1%) | Ensures the compound vehicle does not interfere with the assay biology or detection method.[2] |
Q2: My indole analogs seem to be causing autofluorescence in our fluorescence-based assay. How can I confirm and mitigate this?
A2: Autofluorescence is a common issue with aromatic compounds like indoles and a significant source of false positives in HTS campaigns.[1][6] It occurs when a compound emits light at the same wavelength used for assay detection, creating a false signal.[7]
Protocol: Autofluorescence Interference Check
-
Preparation: Prepare a 384-well microplate containing serial dilutions of the suspected interfering compound in the final assay buffer. Crucially, do not add any assay-specific biological components (e.g., enzymes, cells) or reporter reagents.
-
Controls: Include wells with assay buffer + DMSO (vehicle) to serve as your negative control.[7]
-
Measurement: Read the plate using the identical filter set (excitation and emission wavelengths) and instrument settings as your primary HTS assay.
-
Analysis: Compare the signal from the compound-containing wells to the vehicle control wells. A dose-dependent increase in signal that is significantly above the background confirms that your compound is autofluorescent.[7]
Mitigation Strategies:
-
Use Orthogonal Assays: The most robust solution is to use a secondary assay with a different detection modality for hit confirmation (e.g., a luminescence-based assay, AlphaScreen, or a mass spectrometry-based method).[6][8] This helps to eliminate false positives that are technology-specific.
-
Time-Resolved Fluorescence (TR-FRET): If you must use fluorescence, consider a TR-FRET assay. This technology uses a time delay between excitation and emission detection, which can significantly reduce interference from short-lived background fluorescence.[2]
Q3: We are observing steep, non-classical dose-response curves for some of our initial hits. What is the likely cause?
A3: This phenomenon is often a hallmark of compound aggregation.[7] Many organic molecules, including those with indole scaffolds, can form colloidal aggregates at higher concentrations. These aggregates can non-specifically inhibit enzymes or interfere with assay components, leading to a sudden, sharp increase in apparent activity once a critical aggregation concentration (CAC) is reached.[6] This results in a steep "dose-response" curve that is an artifact of the compound's physical properties, not true on-target activity.[7]
Troubleshooting Protocol: Detergent Counter-Screen for Aggregators
-
Objective: To determine if the observed activity is due to the formation of colloidal aggregates.
-
Methodology: Re-run the dose-response experiment for the suspicious hit under two conditions: one with the standard assay buffer and one with the assay buffer supplemented with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.[7]
-
Analysis: Compare the IC₅₀ values from the two curves.
-
No Change: If the IC₅₀ value remains unchanged, the compound is likely a true inhibitor.
-
Rightward Shift: A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ or a complete loss of activity in the presence of the detergent strongly indicates that the compound is an aggregator.[6][7] The detergent works by disrupting the formation of these aggregates.
-
Section 2: Troubleshooting Guide - HTS Execution & Data Analysis
This section provides a structured approach to resolving issues during the screening and initial data analysis phases.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) & Explanation |
| High Plate-to-Plate Variability (Inconsistent Z' values between plates) | 1. Reagent Instability2. Inconsistent Dispensing3. Incubation Time/Temperature Fluctuations | 1. Reagent Stability Test: Aliquot and store reagents under validated conditions. Perform a "real-time" stability test by incubating a batch of reagent at room temperature and testing its performance at various time points (e.g., 0, 2, 4, 8 hours) to ensure it remains stable for the duration of a screening run.[9]2. Dispenser QC: Before each run, perform a quality control check on your liquid handlers. Use a dye or a QC plate to visually and quantitatively assess dispensing accuracy and precision across the entire plate.3. Standardize Incubation: Ensure all plates are incubated for the exact same duration and at a consistent temperature. Use calibrated incubators and a standardized workflow to minimize plate-to-plate differences.[2] |
| Systematic Errors (Edge, Row, or Column Effects) (Visible gradients or patterns in plate heatmaps) | 1. Uneven Evaporation2. Temperature Gradients during Incubation3. Plate Stacking Issues | 1. Use Lids & Sealers: Always use plate lids or adhesive seals, especially for long incubation steps, to minimize evaporation from the outer wells.[2]2. Proper Incubation: Avoid stacking plates directly on top of each other in the incubator, as this can create temperature gradients. Use plate hotels or racks that allow for even air circulation.3. Data Normalization: Employ robust statistical normalization methods, such as B-score normalization, which can correct for spatial artifacts within plates and improve data quality.[5][10] |
| High False-Positive Rate in Primary Data | 1. Assay Interference (see Sec. 1)2. Pan-Assay Interference Compounds (PAINS)3. Promiscuous Inhibitors | 1. Implement Counter-Screens Early: As described above, run interference assays for autofluorescence, quenching, and aggregation on a subset of primary hits.[6]2. Computational Filtering: Use computational filters to flag compounds containing known PAINS substructures. These are chemical motifs known to interfere with various assays through non-specific mechanisms like reactivity or redox cycling.[6][11]3. Cross-Screen Analysis: Analyze historical screening data. Compounds that appear as hits across multiple, unrelated screens ("frequent hitters") are often promiscuous and should be deprioritized. |
| High False-Negative Rate (Known active compounds are not being identified as hits) | 1. Insufficient Assay Sensitivity2. Low Compound Purity/Integrity3. Strict Hit Selection Threshold | 1. Re-optimize Assay: Revisit assay development. Ensure substrate concentration is at or below the Kₘ to allow for sensitive detection of competitive inhibitors.[2]2. Compound QC: If possible, verify the identity and purity of library compounds, especially for critical hit follow-up. Compound degradation during storage is a common issue.[12][13]3. Adjust Hit Threshold: Instead of a single, stringent cutoff (e.g., 3x standard deviation), consider using more robust methods like the z-score or strictly standardized mean difference (SSMD) to classify hits.[14][15] This can help rescue weaker but potentially valuable hits. |
Section 3: Visualized Workflow - Hit Confirmation & Validation Cascade
Once primary hits are identified, a rigorous validation cascade is essential to eliminate artifacts and confirm true on-target activity.[6] This process systematically increases the biological and chemical confidence in each hit before committing significant resources to lead optimization.
Caption: A typical hit validation cascade for a high-throughput screen.
Step-by-Step Explanation of the Validation Workflow
-
Primary Hit Identification: Following the initial large-scale screen, raw data is normalized to account for plate-to-plate and within-plate variability.[5] A statistical method, such as a Z-score or a percent inhibition cutoff, is applied to generate a list of primary hits.[15]
-
Hit Reconfirmation: It is crucial to re-test the primary hits, ideally by purchasing or re-synthesizing fresh compound powder.[11] This step eliminates hits that may have resulted from issues with the library sample (e.g., degradation, incorrect structure).
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine potency (IC₅₀/EC₅₀). A well-behaved curve with a reasonable Hill slope provides confidence in the compound's activity.[11]
-
Interference Counter-Screens: Hits are subjected to the autofluorescence and aggregation assays described in Section 1 to filter out compounds that interfere with the assay technology.[6]
-
Orthogonal Assay Confirmation: This is a critical step. Hits must be tested in a secondary assay that measures the same biological endpoint but uses a different detection technology.[6] For example, if the primary screen was fluorescence-based, a confirmatory assay could use mass spectrometry.[8] This ensures the activity is not an artifact of the primary assay format.
-
Structure-Activity Relationship (SAR) Analysis: Preliminary SAR is established by testing commercially available analogs of the confirmed hit.[4] The goal is to see if small chemical modifications lead to predictable changes in activity, which is a strong indicator of a specific binding interaction.[11]
-
Cellular Target Engagement: For biochemical hits, the final validation step is to confirm that the compound can engage its target in a more physiologically relevant cellular environment.[16] Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used for this purpose.[17]
References
- BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
- Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification.
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis.
- Yasgar, A., Shinn, P., Jadhav, A., Auld, D., Michael, S., Zheng, W., ... & Inglese, J. (2008). Compound Management for Quantitative High-Throughput Screening.
- Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds.
- Zock, J. (2007, September 21). Statistical techniques for handling high content screening data.
- Gorshkov, K. (2014, April 8). Data analysis approaches in high throughput screening.
- Klaus, B. (2025, June 10). Statistical methods for analysing high throughput sequencing data.
- Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening.
- Evotec. (n.d.). High Throughput Screening (HTS) Services.
- Glickman, J. F., & Wu, X. (2016).
- Unchained Labs. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens.
- Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development.
- BenchChem. (2025). Troubleshooting assay interference in Fenticonazole high-throughput screening.
- UCSF Small Molecule Discovery Center. (n.d.). High-Throughput Screening Steps.
- Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
- Schymanski, E. L., & Ruttkies, C. (n.d.).
- Lazo, J. S., & Johnston, P. A. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ASSAY and Drug Development Technologies, 10(1), 15-24.
- Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now.
- Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges.
- Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development.
- Infinix Bio. (2026, February 7). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery.
- Tammela, P. (n.d.). Basic Considerations in Designing High-Throughput Screening Assays. Request PDF.
- HighRes Biosolutions. (n.d.). Intro to High Throughput Screening (HTS).
- Martin, A., & Rigoreau, L. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- BMG LABTECH. (n.d.). High-throughput screening (HTS).
- Sicho, M., & Vrbková, V. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 14(1), 107-114.
- Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
- Zhang, X. D. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(2), 147-156.
- News-Medical. (2023, March 9). Hit Selection in High-Throughput Screening.
- Automata. (2024, August 9). Five challenges in lab automation and how to overcome them.
- Ye, N., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 14(13), 3561-3565.
- Biocompare.com. (2018, December 5). Automating HTS Workflows.
- Patrick, J. F., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
- Jang, J., et al. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology, 10, 894356.
- Ware, T. B., et al. (2013). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 79(14), 4463-4466.
- Bibi, S., et al. (2022). Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. Scientific Reports, 12(1), 15792.
- Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening.
- BrowserStack. (n.d.). 15 Challenges in Automation Testing and their Solutions.
- BLDpharm. (n.d.). This compound.
- de Moraes, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(11), 7489-7505.
- Autechem. (n.d.). Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications.
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Validation & Comparative
"validating the biological activity of synthesized 5-Amino-1-methyl-1H-indole-2-carboxylic acid"
Executive Summary
The synthesis of 5-Amino-1-methyl-1H-indole-2-carboxylic acid (5-AMICA) represents a strategic entry point into "privileged scaffold" medicinal chemistry. While often confused with the obesity-targeting quinoline derivative 5-Amino-1MQ, this indole scaffold possesses distinct pharmacological utility.
This guide outlines a rigorous validation framework for 5-AMICA, positioning it not merely as a chemical intermediate, but as a bioactive pharmacophore. We compare its performance against standard structural analogs—Indole-2-carboxylic acid (I2CA) and 5-Aminoindole-2-carboxylic acid —to demonstrate how the N-methyl and C5-amino modifications alter biological efficacy, specifically in the contexts of cytotoxicity and enzyme inhibition (IDO1/TDO targets) .
Part 1: The Comparative Landscape
To validate 5-AMICA, we must benchmark it against its "parent" scaffolds. The biological hypothesis is that the C5-amino group enhances electron density (aiding antioxidant/binding capacity), while the N-methyl group modulates lipophilicity and metabolic stability by blocking N1-glucuronidation.
Table 1: Physicochemical & Functional Comparison
| Feature | 5-AMICA (Target) | Indole-2-carboxylic Acid (I2CA) | 5-Aminoindole-2-carboxylic Acid |
| Structure | N-Methylated, C5-Aminated | Unsubstituted Core | C5-Aminated, Free NH |
| LogP (Est.) | ~1.8 - 2.1 (Moderate Lipophilicity) | ~1.4 (Lower Permeability) | ~0.9 (High Polarity) |
| Solubility | High in DMSO/MeOH; Low in Water | Moderate in DMSO | Low in organic solvents |
| Primary Target Class | IDO1 Inhibitor / HIV Integrase | IDO1 / Lipid Peroxidation | Kinase Inhibitor Precursor |
| Metabolic Liability | Low (N1 blocked) | High (N1-Glucuronidation prone) | Moderate |
| Key Advantage | Improved membrane permeability; distinct H-bond acceptor profile. | Established baseline; commercially cheap. | High polarity; good water solubility but poor permeability. |
Part 2: Physicochemical Validation (The Prerequisite)
Before biological testing, the synthesized entity must pass rigorous identity and purity checks. Biological assays are sensitive to metal catalysts (Pd, Cu) often used in indole synthesis.
Protocol A: Purity & Identity Verification
Objective: Ensure >98% purity and <10 ppm heavy metal content.
-
HPLC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Acceptance Criteria: Single peak at expected M+H (m/z ~191.08). No secondary peaks >1%.
-
-
Residual Metal Scavenging:
-
If synthesized via Buchwald-Hartwig or Ullmann coupling, treat sample with QuadraPure™ scavenger resin.
-
Why? Residual Copper/Palladium is cytotoxic and will yield false positives in cell viability assays.
-
Part 3: Biological Validation Protocols
We utilize a "Triage System" for validation: Safety First (Cytotoxicity)
Experiment B: In Vitro Cytotoxicity (Safety Window)
Rationale: Indoles can bind DNA minor grooves.[1] We must establish the concentration at which the molecule is toxic to normal cells (HEK293) versus cancer lines (e.g., HeLa or MCF-7).
Methodology: MTT Colorimetric Assay
-
Cell Seeding: Seed HEK293 cells (normal kidney) at
cells/well in 96-well plates. -
Compound Treatment:
-
Dissolve 5-AMICA in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1 µM to 100 µM) in culture media.
-
Control: DMSO (0.1% v/v) as Vehicle Control; Doxorubicin (1 µM) as Positive Toxicity Control.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.
Data Interpretation (Representative):
-
Valid Scaffold: IC50 > 50 µM in HEK293 (Low toxicity).
-
Toxic Hit: IC50 < 10 µM (Indicates non-specific toxicity, likely due to DNA intercalation).
-
Hypothesis: The N-methyl group of 5-AMICA often reduces non-specific H-bonding compared to 5-Aminoindole, potentially improving the safety profile.
Experiment C: Target Engagement (IDO1 Inhibition)
Rationale: Indole-2-carboxylic acid derivatives are established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) , a key cancer immunotherapy target.[2] The C2-COOH coordinates with the Heme iron in the enzyme.
Methodology: Kynurenine Production Assay
-
System: Recombinant human IDO1 enzyme + L-Tryptophan substrate.
-
Reaction:
-
Mix 5-AMICA (varying concentrations) with IDO1 enzyme buffer.
-
Initiate with L-Tryptophan + Ascorbic Acid + Methylene Blue.
-
Incubate 45 min at 37°C.
-
-
Detection: Stop reaction with Trichloroacetic acid (TCA). React supernatant with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).
-
Measurement: Absorbance at 490 nm (Yellow color indicates Kynurenine formation).
Comparative Performance Expectation:
-
I2CA (Standard): Moderate inhibition (IC50 ~ 50-100 µM).
-
5-AMICA (Test): The 5-amino group acts as an electron donor, potentially strengthening the interaction with the Heme-bound O2 or active site residues (Ser167). Expected IC50 improvement (10-30 µM range).
Part 4: Visualization of Validation Logic
Diagram 1: The Validation Workflow
This flowchart illustrates the critical path from synthesis to validated pharmacophore, emphasizing the "Go/No-Go" decision gates.
Caption: Step-by-step validation pipeline ensuring chemical purity precedes biological evaluation.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram visualizes why 5-AMICA is superior to the generic Indole-2-carboxylic acid scaffold.
Caption: Functional dissection of 5-AMICA showing the biological impact of specific structural modifications.[3]
References
-
Hu, J., et al. (2020). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors." European Journal of Medicinal Chemistry.
- Context: Establishes the indole-2-carboxylic acid scaffold as a valid
-
Liao, C., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[3] Bioorganic Chemistry.
- Context: Validates the metal-chelating properties of the C2-carboxylic acid in viral enzymes.
-
Teymori, A., et al. (2023).[4][5] "Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives." Iran Journal of Pharmaceutical Research.
- Context: Provides comparative cytotoxicity protocols (MTT) for substituted indoles against MCF-7 and HEK293 lines.
-
PubChem Compound Summary. (n.d.). "this compound." National Center for Biotechnology Information.
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- 1. 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"reproducibility of experiments with 5-Amino-1-methyl-1H-indole-2-carboxylic acid"
Comparison Guide: Reproducibility & Handling of 5-Amino-1-methyl-1H-indole-2-carboxylic Acid
Part 1: Executive Summary & The "Purple Tar" Phenomenon
This compound (CAS 16428-56-1) is a critical scaffold in the synthesis of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and various CNS-active agents. While structurally essential for chelating magnesium ions in metalloenzyme active sites, this molecule presents a notorious reproducibility challenge: oxidative instability .
Researchers frequently report that "white" commercial batches turn purple or brown upon exposure to air or polar protic solvents, leading to:
-
Variable Coupling Yields: Ranging from 30% to 85% depending on the age of the reagent.
-
Purification Nightmares: Formation of oligomeric, quinoidal impurities that streak on silica gel.
-
Stoichiometric Imbalance: The "active" amine concentration is often lower than the weighed mass due to degradation.
This guide compares the direct use of the target molecule against two superior process alternatives: the Nitro-Precursor Route and the Ester-Protection Route .
Part 2: Comparative Analysis of Synthetic Strategies
We evaluated three approaches to incorporating the 5-amino-1-methylindole-2-carboxylate motif into a target scaffold (e.g., an amide coupling).
Table 1: Performance Matrix of Building Block Alternatives
| Feature | Option A: Direct Use (Target Molecule) | Option B: Nitro-Precursor (Recommended) | Option C: Methyl Ester (Alternative) |
| Reagent | This compound | 5-Nitro-1-methyl-1H-indole-2-carboxylic acid | Methyl 5-amino-1-methyl-1H-indole-2-carboxylate |
| CAS | 16428-56-1 | 103988-36-9 | 16428-57-2 |
| Oxidative Stability | Poor (High risk of quinone formation) | Excellent (Indefinite shelf life) | Moderate (Better than acid, still sensitive) |
| Solubility (DMF/DMSO) | Moderate (Zwitterionic character limits solubility) | High | High |
| Process Reproducibility | Low (Batch-dependent) | High (Reduction is quantitative) | Moderate (Hydrolysis step adds variability) |
| Impurity Profile | Complex (Colored oligomers) | Clean (Trace unreduced nitro) | Clean (Trace hydrolysis byproducts) |
| Cost Efficiency | Medium | High (Cheaper starting material) | Low (Added step) |
Scientific Rationale for Variability
The instability of Option A arises from the electron-rich indole ring. The C5-amino group pushes electron density into the ring, making the C3 position highly susceptible to electrophilic attack and oxidative dimerization. In the presence of oxygen and light, this forms indoxyl-like radical intermediates , which polymerize into melanin-like pigments.
Option B (Nitro-Precursor) is superior because the nitro group is electron-withdrawing, deactivating the ring and preventing oxidation. The amine is generated only when needed (in situ), bypassing the storage instability issue.
Part 3: Optimized Experimental Protocols
If your workflow forces you to use Option A (Direct Use), you must follow the "Strict Anaerobic Protocol." If you have flexibility, adopt Option B (Nitro-Reduction).
Protocol A: Strict Anaerobic Handling (For Option A)
Use this when you must couple CAS 16428-56-1 directly.
-
Solvent Degassing: Sparge DMF or DMAc with Argon for 30 minutes before adding the reagent.
-
Add Antioxidant: Add 0.1 mol% Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the reaction mixture. This acts as a radical scavenger, sacrificing itself to protect the indole.
-
Rapid Dissolution: Weigh the indole quickly and transfer immediately to the degassed solvent. Do not leave the solid sitting on the balance pan under ambient light.
-
Activation: Use HATU/DIPEA rather than EDC/HOBt. HATU reacts faster, minimizing the time the free amine is exposed to potential oxidants before forming the stable amide bond.
Protocol B: The "Nitro-Reduction" Sequence (Gold Standard)
Use this for maximum reproducibility.
-
Coupling: React 5-Nitro-1-methyl-1H-indole-2-carboxylic acid with your amine partner using standard EDC/HOBt or SOCl₂ conditions.
-
Result: A stable nitro-amide intermediate.
-
-
Purification: Isolate the nitro-amide (usually a stable yellow solid).
-
Reduction:
-
Dissolve nitro-amide in MeOH/THF (1:1).
-
Add 10% Pd/C (5 wt%).
-
Stir under H₂ balloon (1 atm) for 2-4 hours.
-
Validation: TLC will show a clean shift from non-polar (nitro) to polar (amine).
-
-
Immediate Use: Filter the catalyst and react the fresh amine immediately in the next step.
Part 4: Visualization of Logic & Workflows
The following diagram illustrates the decision tree and mechanistic risks associated with the different routes.
Caption: Workflow comparison showing the high risk of oxidative failure in the direct route versus the stability of the nitro-reduction pathway.
Part 5: Quality Control & Troubleshooting
When working with CAS 16428-56-1, standard QC methods can be misleading.
-
NMR Artifacts: In DMSO-d6, the NH₂ protons may broaden or disappear due to proton exchange or paramagnetic impurities (from oxidation).
-
Solution: Add a drop of D₂O to confirm the exchangeable protons, or use MeOD.
-
-
HPLC "Ghost" Peaks: Oxidized indole species often elute as broad humps rather than sharp peaks, raising the baseline and obscuring the purity calculation.
-
Standard: Purity must be >98% at 254nm. If the solid is dark brown , repurify by recrystallization (MeOH/Water) with a pinch of sodium dithionite (reducing agent) before use.
-
References
-
Design and Synthesis of Indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Source: National Institutes of Health (PMC) / Bioorganic & Medicinal Chemistry Context: Establishes the biological importance of the scaffold and structural requirements for chelation. URL:[Link]
-
Oxidative Stability of Pharmaceutical Amines. Source: PubMed / Journal of Pharmaceutical Sciences Context: mechanistic background on the oxidative induction time (OIT) of amine-containing drugs and the use of antioxidants. URL:[Link]
-
Discovery of Betrixaban (Factor Xa Inhibitor) and Synthetic Intermediates. Source: ACS Publications / Bioorganic & Medicinal Chemistry Letters Context: Describes the handling of related benzamide and indole-like fragments in large-scale synthesis, highlighting the preference for stable precursors. URL:[Link]
-
PubChem Compound Summary: this compound. Source: PubChem Context:[1] Chemical and physical property verification.[1][2][3][4][5][6][7] URL:[Link]
Sources
- 1. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. familiasga.com [familiasga.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation Stability of Natural Ester Modified by Means of Fullerene Nanoparticles [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
"structure-activity relationship (SAR) studies of 5-Amino-1-methyl-1H-indole-2-carboxylic acid analogs"
Technical Guide: SAR Profiling of 5-Amino-1-methyl-1H-indole-2-carboxylic Acid Scaffolds
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR) & Synthetic Utility in Kinase Inhibition (Syk) and Antiviral Research
Executive Summary
The This compound scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the design of Spleen Tyrosine Kinase (Syk) inhibitors and HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . Unlike the unsubstituted indole-2-carboxylic acid, the 1-methyl-5-amino variant offers a unique balance of conformational rigidity, solubility, and orthogonal functionalization vectors.
This guide objectively compares the performance of this specific scaffold against its structural analogs (1-H, 5-H, and bioisosteres), supported by experimental protocols and mechanistic insights.
Part 1: The Scaffold Architecture & Comparative Analysis
In drug design, the indole-2-carboxamide motif is often utilized to bind the ATP-binding site of kinases. The specific modifications at
Comparative SAR Matrix
The following table summarizes the performance of the 5-Amino-1-methyl scaffold (Compound A) against common alternatives. Data is synthesized from representative kinase (Syk) and antiviral assays found in recent literature [1][2].
| Feature | Compound A (Subject) | Compound B (1-H Analog) | Compound C (5-H Analog) | Compound D (Indazole) |
| Structure | 5-Amino-1-Me-Indole | 5-Amino-1H-Indole | 1-Me-Indole (No 5-sub) | 5-Amino-1-Me-Indazole |
| Syk IC50 (Est.) | < 10 nM (High Potency) | ~50–100 nM | > 500 nM | Variable (often < 50 nM) |
| Solubility | High (Lipophilic Core) | Moderate (H-bond donor) | High | High |
| Permeability | Excellent (No N-H donor) | Good | Excellent | Good |
| Selectivity | High (5-NH2 directs binding) | Moderate | Low (Promiscuous) | High |
| Metabolic Stability | Moderate (N-Me is stable) | Low (N-H glucuronidation) | High | High |
Critical SAR Insights
-
The N1-Methyl Effect (A vs. B): Methylation at the N1 position removes a hydrogen bond donor. In Syk inhibitors, this is often advantageous as it prevents non-specific binding to the hinge region backbone carbonyls that require a donor, thereby improving selectivity for kinases that accept a hydrophobic N1 pocket. Furthermore, N-methylation significantly improves membrane permeability by reducing the polar surface area (PSA) [1].
-
The 5-Amino Vector (A vs. C): The 5-position is the "solvent front" vector. An unsubstituted 5-position (Compound C) typically results in a loss of potency because the molecule fails to engage critical water networks or residues (like Asp/Glu) at the active site entrance. The 5-amino group serves as a versatile handle for acylation or sulfonylation to reach distant pockets [3].
-
Scaffold Hopping (A vs. D): Replacing the indole with an indazole (Compound D) introduces an extra nitrogen. While often equipotent, indazoles can have different tautomeric preferences. The indole scaffold remains preferred when a strictly planar, electron-rich aromatic system is required for
-stacking interactions with viral DNA (in HIV integrase) or specific aromatic residues in the kinase gatekeeper region [2].
Part 2: Mechanism of Action & Pathway Visualization
The primary utility of this scaffold is in blocking the ATP-binding site of Spleen Tyrosine Kinase (Syk) , a key mediator in B-cell receptor (BCR) signaling. Inhibition of Syk prevents downstream inflammatory cascades involved in rheumatoid arthritis and hematological malignancies.
Pathway Diagram: Syk Inhibition
Caption: Figure 1.[1][2] Mechanism of Action. The 5-amino-1-methyl-indole derivative functions as an ATP-competitive inhibitor, blocking Syk phosphorylation and halting the downstream inflammatory cascade.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the scaffold and a standard validation assay.
Synthesis of this compound
This workflow validates the synthesis starting from ethyl 5-nitroindole-2-carboxylate, ensuring regio-control of the methylation.
Reagents:
-
Ethyl 5-nitro-1H-indole-2-carboxylate[3]
-
Dimethyl carbonate (DMC) or Iodomethane (MeI)
-
Potassium Carbonate (
)[4] -
Palladium on Carbon (Pd/C)
-
Sodium Hydroxide (NaOH)[3]
Protocol:
-
N-Methylation: Dissolve ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in dry DMF. Add
(1.5 eq) and DMC (3.0 eq). Heat to 150°C for 6 hours. Checkpoint: Monitor TLC for disappearance of N-H starting material. The product (Ethyl 1-methyl-5-nitroindole-2-carboxylate) should precipitate upon water addition [4]. -
Nitro Reduction: Dissolve the methylated intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt%). Hydrogenate at 30 psi for 4 hours. Filter through Celite to yield Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate .
-
Hydrolysis: Treat the ester with 1M NaOH (3 eq) in Ethanol at reflux for 2 hours. Acidify with 1M HCl to pH 4.
-
Isolation: Filter the precipitate. The solid is the target acid: This compound .
Synthesis Workflow Diagram
Caption: Figure 2. Synthetic route for the production of the 5-amino-1-methyl scaffold from the commercially available 5-nitro precursor.
Biological Validation: Syk Kinase Assay
-
Assay Type: FRET-based enzymatic assay (e.g., Z'-LYTE™).
-
Protocol:
-
Incubate recombinant human Syk kinase (0.1 ng/µL) with the test compound (dissolved in DMSO) for 30 mins at RT.
-
Add ATP (at
) and peptide substrate (Coumarin-Fluorescein labeled). -
Incubate for 1 hour.
-
Add Development Reagent (Protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, disrupting FRET.
-
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein). Calculate IC50 relative to DMSO control.
-
References
-
Lucas, M. C., et al. (2016). "Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization." ACS Medicinal Chemistry Letters, 7(12), 1161–1166.
-
Hu, J., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." Bioorganic & Medicinal Chemistry, 117621.
-
Annunziato, G., et al. (2025). "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Molecules, 30(3), 654.
-
Zhang, X., et al. (2020).[5] "Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review." Molecular Diversity, 25, 1863–1886.
Sources
- 1. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Confirming Target Engagement for Novel Indole-Based Compounds: A Comparative Guide
For researchers in the vanguard of drug discovery, the indole scaffold represents a "privileged structure," a recurring motif in a multitude of clinically significant therapeutics.[1] Its inherent ability to mimic protein structures and participate in crucial binding interactions makes it a fertile ground for developing novel therapeutic agents targeting a wide array of proteins, from kinases to metabolic enzymes.[1][2] However, the journey from a promising indole-based compound to a viable drug candidate is contingent on a critical, foundational step: the unequivocal confirmation of target engagement.
This guide provides a comprehensive comparison of modern experimental methodologies to confirm that a novel compound, exemplified here by the hypothetical molecule 5-Amino-1-methyl-1H-indole-2-carboxylic acid, directly interacts with its intended biological target within a physiologically relevant context. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, empowering researchers to design robust, self-validating studies.
The Imperative of Target Engagement
In the landscape of drug development, a significant portion of clinical trial failures can be attributed to a lack of efficacy, often stemming from insufficient or unconfirmed target engagement.[3] Establishing a direct physical interaction between a compound and its target is paramount for several reasons:
-
Mechanism of Action (MoA): It provides concrete evidence of the drug's intended MoA, a crucial component for both regulatory approval and further optimization.[4][5]
-
Structure-Activity Relationship (SAR): Quantifying target engagement is essential for building meaningful SAR, which guides the medicinal chemistry efforts to enhance potency and selectivity.[3][6]
-
De-risking Clinical Development: Early confirmation of target engagement in cellular and in vivo models significantly de-risks the progression of a compound into costly clinical trials.
This guide will compare and contrast several state-of-the-art techniques for confirming target engagement, categorized by their underlying principles: direct biophysical measurements in cell-free systems and target stabilization in cellular environments.
I. Direct Biophysical Measurement of Binding
These methods provide quantitative data on the direct interaction between a purified protein target and the compound of interest. They are invaluable for initial hit validation and detailed characterization of the binding thermodynamics and kinetics.
A. Isothermal Titration Calorimetry (ITC)
ITC is considered a gold-standard biophysical assay that directly measures the heat released or absorbed during the binding of a ligand to its target protein.[7][8] This technique provides a complete thermodynamic profile of the interaction in a single experiment.[9]
Causality of Experimental Choice: ITC is a label-free, in-solution technique, which means it does not require any modification of the compound or the target protein that could potentially interfere with the binding interaction.[8] It provides direct measurement of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering deep insights into the forces driving the binding event.[6][7][8] This detailed thermodynamic information is highly valuable for lead optimization.[7][10]
Experimental Workflow:
Caption: Isothermal Titration Calorimetry (ITC) Workflow
Detailed Protocol for ITC:
-
Sample Preparation:
-
Prepare a solution of the purified target protein (e.g., 10-50 µM) in a suitable buffer.
-
Prepare a solution of this compound (e.g., 100-500 µM) in the same buffer. It is critical that the buffer composition is identical for both solutions to minimize heat of dilution effects.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument's sample and reference cells.
-
Load the protein solution into the sample cell and the same buffer into the reference cell.
-
Load the compound solution into the injection syringe.
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-5 µL) of the compound solution into the sample cell, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of the compound to the protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters.
-
B. Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical technique that measures the binding of an analyte (in this case, the indole compound) to a ligand (the target protein) immobilized on a sensor surface.[11] It provides kinetic data on the association (k_on) and dissociation (k_off) rates of the interaction, from which the binding affinity (K_D) can be calculated.[12]
Causality of Experimental Choice: SPR is highly sensitive and requires relatively small amounts of sample.[12][13] Its ability to provide real-time kinetic data is a significant advantage over equilibrium-based methods like ITC, as it allows for the characterization of both fast and slow binding events.[14] This information is particularly useful for understanding the residence time of a drug on its target, which can be a better predictor of in vivo efficacy than binding affinity alone.
Experimental Workflow:
Caption: Surface Plasmon Resonance (SPR) Workflow
Detailed Protocol for SPR:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize the purified target protein to the sensor surface via covalent coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
After each association phase, inject running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
The output is a sensorgram, which plots the change in response units (RU) over time.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the k_on and k_off rates.
-
Calculate the equilibrium dissociation constant (K_D) as the ratio of k_off to k_on.
-
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Output | K_D, n, ΔH, ΔS | k_on, k_off, K_D |
| Sample State | In solution | One binding partner is immobilized |
| Throughput | Low to medium | Medium to high |
| Sample Consumption | Higher | Lower |
| Key Advantage | Provides a complete thermodynamic profile | Provides real-time kinetic data |
II. Cellular Target Engagement Assays
While biophysical assays are powerful, they are performed in a controlled, cell-free environment.[15] Cellular target engagement assays are crucial for confirming that a compound can enter the cell and bind to its target in a more physiologically relevant context.[3][4]
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells and tissues.[16] The principle is based on the ligand-induced thermal stabilization of the target protein; a protein bound to a ligand will be more resistant to heat-induced unfolding and aggregation.[16][17][18]
Causality of Experimental Choice: CETSA is a label-free method that can be used to study target engagement with endogenous proteins in their native cellular environment.[19][20] This provides a more accurate representation of how a compound interacts with its target in a biological system, taking into account factors such as cell permeability and intracellular concentrations.[16]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow
Detailed Protocol for CETSA:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate to allow for compound uptake.[17]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.[17]
-
-
Lysis and Fractionation:
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.[21]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a "melt curve."
-
A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, target engagement.
-
B. Kinobeads Competition Binding Assay
This chemical proteomics approach is particularly well-suited for assessing the target engagement and selectivity of kinase inhibitors, a common class of drugs for which the indole scaffold is relevant.[1][2] The method utilizes "kinobeads," which are sepharose beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors that can bind to a large portion of the cellular kinome.[22][23]
Causality of Experimental Choice: The kinobeads assay allows for the unbiased profiling of a compound's binding affinity to hundreds of endogenous kinases simultaneously in a competitive binding format.[22][23] This provides a comprehensive view of the compound's selectivity profile, which is crucial for identifying potential off-target effects that could lead to toxicity.[22]
Experimental Workflow:
Caption: Kinobeads Competition Binding Workflow
Detailed Protocol for Kinobeads Assay:
-
Cell Lysate Preparation:
-
Prepare a native cell lysate from the cell line of interest.
-
-
Competition Binding:
-
Incubate the cell lysate with varying concentrations of this compound.
-
Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not bound to the test compound.
-
-
Kinase Enrichment and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture by quantitative liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
-
Data Analysis:
-
The amount of each kinase pulled down by the kinobeads will be inversely proportional to its binding affinity for the test compound.
-
Generate dose-response curves for each identified kinase to determine the apparent dissociation constant (K_d^app) and assess the compound's selectivity.
-
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding |
| Principle | Ligand-induced thermal stabilization of the target protein | Competition for binding to immobilized broad-spectrum inhibitors |
| Readout | Western blot, ELISA, or Mass Spectrometry | Mass Spectrometry |
| Throughput | Medium to high (with high-throughput formats) | Medium |
| Scope | Single or few targets per experiment | Hundreds of kinases simultaneously |
| Key Advantage | Confirms target engagement in intact cells | Provides a comprehensive selectivity profile for kinase inhibitors |
Conclusion: An Integrated Approach to Target Engagement
Confirming the target engagement of a novel compound like this compound is a multi-faceted process that requires a thoughtful and integrated experimental approach. No single technique can provide all the necessary information. A robust target engagement strategy should begin with direct biophysical methods like ITC or SPR to validate the primary interaction with the purified target protein. Following this, cellular assays such as CETSA are indispensable for confirming target binding in a more physiologically relevant context. For compounds targeting large protein families like kinases, a comprehensive selectivity profiling method such as the kinobeads assay is highly recommended to identify potential off-target liabilities early in the discovery process. By strategically combining these powerful techniques, researchers can build a compelling and self-validating data package that provides a solid foundation for the continued development of novel therapeutics.
References
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10).
- A Practical Guide to Target Engagement Assays. (2025, December 8).
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
- Isothermal titration calorimetry in drug discovery - PubMed.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
- How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. (2018, January 16).
- Biochemical assays in drug discovery and development - Celtarys Research. (2025, July 24).
- Isothermal Titration Calorimetry (ITC) - Creative Biolabs.
- The target landscape of clinical kinase drugs - PMC.
- Target Engagement Assays in Early Drug Discovery - PMC - NIH.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19).
- High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4).
- Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024, March 23).
- Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge.
- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
- Surface Plasmon Resonance for Biomolecular Interaction Analysis - Aragen Life Sciences.
- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC.
- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega - ACS Publications.
- SPR applications in early drug discovery | Alto™ Digital SPR - Nicoya Lifesciences. (2023, April 19).
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (2026, January 21).
- Strategies for target and pathway engagement in cellular assays. (2020, August 6).
- Target Engagement Assays in Early Drug Discovery | Kinam Park. (2025, June 4).
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- 2. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
